2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-6-fluoro-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF4N/c11-9-4-7(10(13,14)15)6-3-5(12)1-2-8(6)16-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJYXAAALOPGOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454797 | |
| Record name | 2-bromo-6-fluoro-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596845-30-6 | |
| Record name | 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596845-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-6-fluoro-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery. The synthesis involves a multi-step sequence starting from commercially available precursors, focusing on the construction of the quinoline core followed by strategic functional group manipulations. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Synthetic Strategy Overview
The synthesis of this compound can be strategically approached through a three-step process. The core of this strategy lies in the initial construction of a functionalized quinoline ring system, which is then subsequently modified to introduce the desired bromine substituent at the 2-position.
The proposed synthetic pathway is as follows:
-
Step 1: Conrad-Limpach Synthesis of 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one from 4-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate.
-
Step 2: Chlorination of the resulting quinolinone to yield 2-chloro-6-fluoro-4-(trifluoromethyl)quinoline.
-
Step 3: Halogen Exchange Reaction to convert the 2-chloro intermediate into the final product, this compound.
This approach leverages well-established reactions in heterocyclic chemistry, ensuring a reliable and adaptable synthesis.
Reaction Pathway
The overall synthetic transformation is depicted in the following diagram:
Caption: Synthetic pathway for this compound.
Experimental Protocols
This section provides detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one
This step involves the acid-catalyzed condensation of 4-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate, followed by a thermal cyclization to form the quinolinone ring system.
Materials:
-
4-Fluoroaniline
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of 4-fluoroaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) is prepared.
-
Polyphosphoric acid (PPA) is added as a catalyst and solvent.
-
The reaction mixture is heated to 120-140°C and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice water with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration and washed with cold water.
-
The crude product is neutralized with a saturated sodium bicarbonate solution.
-
The solid is then dissolved in ethyl acetate, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one, which can be further purified by recrystallization from ethanol.
Step 2: Synthesis of 2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline
The hydroxyl group of the quinolinone is converted to a chloro group using phosphorus oxychloride.
Materials:
-
6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM)
-
Ice water
-
Saturated sodium bicarbonate solution
Procedure:
-
To a flask containing 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one (1.0 eq), phosphorus oxychloride (POCl₃, 3.0-5.0 eq) is added, followed by a catalytic amount of DMF.
-
The mixture is heated to reflux (approximately 110°C) and stirred for 2-4 hours. The reaction is monitored by TLC.
-
After completion, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is cooled in an ice bath and then carefully quenched by the slow addition of ice water.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated to give the crude 2-chloro-6-fluoro-4-(trifluoromethyl)quinoline, which can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
The final step is a halogen exchange reaction to replace the 2-chloro substituent with a bromo group.
Materials:
-
2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline
-
Phosphorus tribromide (PBr₃) or another suitable brominating agent (e.g., HBr in acetic acid)
-
A high-boiling point solvent (e.g., o-xylene)
Procedure:
-
In a reaction vessel, 2-chloro-6-fluoro-4-(trifluoromethyl)quinoline (1.0 eq) is dissolved in a high-boiling point solvent such as o-xylene.
-
Phosphorus tribromide (PBr₃, 1.5-2.0 eq) is added to the solution.
-
The reaction mixture is heated to reflux for 6-12 hours, with monitoring by TLC or GC-MS.
-
After the reaction is complete, the mixture is cooled to room temperature and slowly poured into ice water.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the final product, this compound.
Quantitative Data Summary
The following table summarizes the expected yields and purity for each step of the synthesis, based on literature for analogous reactions.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | Conrad-Limpach Synthesis | 4-Fluoroaniline | 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one | 70-85 | >95 (after recryst.) |
| 2 | Chlorination | 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one | 2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline | 80-90 | >98 (after chrom.) |
| 3 | Halogen Exchange | 2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline | This compound | 60-75 | >98 (after chrom.) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a single synthetic step, from reaction setup to product purification and analysis.
Pfitzinger reaction for 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline synthesis
An In-depth Technical Guide to the Synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline via a Modified Pfitzinger Reaction Pathway
This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, a halogenated and trifluoromethylated quinoline derivative of interest in medicinal chemistry and drug development. The synthesis leverages a modified Pfitzinger reaction to construct the core quinoline scaffold, followed by a decarboxylative bromination to install the bromide at the 2-position. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Proposed Synthetic Pathway
The synthesis of this compound is proposed as a two-step process. The initial step involves a Pfitzinger-type condensation reaction between 5-fluoroisatin and a trifluoromethyl β-ketoester to yield the key intermediate, 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid. The subsequent step is a decarboxylative bromination reaction to afford the final product.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic steps, based on analogous reactions reported in the literature.
Table 1: Reaction Parameters for the Synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid (Pfitzinger-type Reaction)
| Parameter | Value | Reference |
| Reactants | 5-Fluoroisatin, Ethyl 4,4,4-trifluoroacetoacetate | General Pfitzinger reaction principles[1][2] |
| Base | Potassium Hydroxide (KOH) | [3] |
| Solvent | Ethanol/Water | [3] |
| Temperature | Reflux (approx. 80-90 °C) | [3] |
| Reaction Time | 12-24 hours | [3] |
| Yield | 60-75% (estimated) | Based on similar reactions |
Table 2: Reaction Parameters for the Synthesis of this compound (Decarboxylative Bromination)
| Parameter | Value | Reference |
| Reactant | 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid | - |
| Brominating Agent | N-Bromosuccinimide (NBS) | [4] |
| Solvent | Acetonitrile/Water | [4] |
| Temperature | Room Temperature to mild heating | [4] |
| Reaction Time | 1-4 hours | [4] |
| Yield | 70-85% (estimated) | [4] |
Experimental Protocols
The following are detailed experimental protocols for the proposed two-step synthesis.
Synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid (Intermediate)
This procedure is based on a modified Pfitzinger reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (2.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Addition of Isatin: To the basic solution, add 5-fluoroisatin (1.0 eq.) and stir the mixture at room temperature for 1 hour. The color of the solution may change, indicating the opening of the isatin ring.[3]
-
Addition of Ketoester: Slowly add ethyl 4,4,4-trifluoroacetoacetate (1.2 eq.) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidification: Acidify the aqueous solution with a suitable acid (e.g., dilute HCl or acetic acid) to a pH of approximately 4-5 to precipitate the carboxylic acid product.[5]
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of this compound (Final Product)
This procedure describes a decarboxylative bromination.
-
Reaction Setup: In a suitable reaction flask, dissolve 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid (1.0 eq.) in a mixture of acetonitrile and water.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.1-1.5 eq.) to the solution in portions at room temperature.[4]
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction for the evolution of CO2 and the consumption of the starting material by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualization of Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.
Conclusion
This technical guide outlines a feasible synthetic route for this compound, commencing with a modified Pfitzinger reaction to form the quinoline core, followed by a decarboxylative bromination. The provided protocols and data, based on established chemical literature, offer a solid foundation for the laboratory synthesis of this and structurally related compounds. Researchers should note that the reaction conditions may require optimization for specific substrates and scales.
References
Technical Guide: Skraup Synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed Skraup synthesis route for 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline. Due to the absence of a directly published protocol for this specific molecule, this guide outlines a plausible and scientifically grounded pathway based on the well-established principles of the Skraup reaction and documented syntheses of structurally related compounds.
Introduction
Quinolines are a critical class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and agrochemicals. The presence of bromine, fluorine, and a trifluoromethyl group in this compound suggests its potential as a valuable building block in the development of novel pharmaceuticals and functional materials. The Skraup synthesis, a classic and versatile method for quinoline formation, offers a viable, albeit challenging, approach to this target molecule. This guide details the proposed synthetic strategy, experimental protocols, and underlying reaction mechanisms.
Proposed Synthetic Pathway
The synthesis of this compound via the Skraup reaction necessitates a suitable aniline precursor. Based on the substitution pattern of the target molecule, 3-Amino-5-bromobenzotrifluoride is the logical starting material. This aniline derivative can be prepared from 3-Bromo-5-nitrobenzotrifluoride through reduction. The overall proposed synthetic route is a two-step process:
-
Reduction of 3-Bromo-5-nitrobenzotrifluoride to synthesize the key intermediate, 3-Amino-5-bromobenzotrifluoride.
-
Skraup Synthesis using 3-Amino-5-bromobenzotrifluoride, glycerol, an acid catalyst, and an oxidizing agent to yield the final product.
Experimental Protocols
Step 1: Synthesis of 3-Amino-5-bromobenzotrifluoride
-
Reaction: Reduction of 3-Bromo-5-nitrobenzotrifluoride.
-
Methodology: A common and effective method for this transformation is the reduction of the nitro group using iron powder in the presence of an acid, such as hydrochloric acid.
-
To a stirred suspension of iron powder (3.0 eq) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 75-80 °C).
-
Add a solution of 3-Bromo-5-nitrobenzotrifluoride (1.0 eq) in ethanol dropwise to the refluxing mixture.
-
After the addition is complete, maintain the reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-Amino-5-bromobenzotrifluoride. The crude product can be purified by column chromatography if necessary.
-
Step 2: Skraup Synthesis of this compound
-
Reaction: Cyclization of 3-Amino-5-bromobenzotrifluoride with glycerol.
-
Methodology: The presence of multiple electron-withdrawing groups on the aniline ring (Br, CF3) is expected to deactivate it towards electrophilic substitution, thus requiring forcing reaction conditions. Microwave-assisted heating is a potential strategy to improve yields and reduce reaction times.[1]
-
In a microwave-safe reaction vessel, combine 3-Amino-5-bromobenzotrifluoride (1.0 eq), glycerol (3.0-4.0 eq), and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene, 1.2 eq).
-
Carefully add concentrated sulfuric acid (4.0-5.0 eq) to the mixture with cooling.
-
If the reaction is to be performed conventionally, the addition of ferrous sulfate is recommended to moderate the reaction.[2]
-
Seal the vessel and heat the mixture in a microwave reactor to 180-200 °C for a specified duration (e.g., 30-60 minutes). Optimization of time and temperature will be necessary.
-
After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.
-
Perform a steam distillation to isolate the crude product.
-
Extract the distillate with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
-
Quantitative Data Summary
The following table summarizes the proposed reaction conditions and expected outcomes based on analogous syntheses. Actual values may vary and require optimization.
| Parameter | Step 1: Reduction | Step 2: Skraup Synthesis |
| Starting Material | 3-Bromo-5-nitrobenzotrifluoride | 3-Amino-5-bromobenzotrifluoride |
| Key Reagents | Fe, HCl, Ethanol/Water | Glycerol, H2SO4, Oxidizing Agent |
| Temperature | 75-80 °C | 180-200 °C (Microwave) |
| Reaction Time | 2-4 hours | 30-60 minutes |
| Projected Yield | 80-90% | 40-55% |
| Purification | Extraction, Column Chromatography | Steam Distillation, Column Chromatography |
Reaction Mechanism
The Skraup synthesis proceeds through a series of well-defined steps. The mechanism, adapted for the synthesis of this compound, is illustrated below.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline, a key intermediate in pharmaceutical research. This document details the necessary starting materials, outlines the experimental protocols for the primary synthetic pathway, and presents the information in a clear, structured format for ease of use by professionals in drug development and chemical research.
Introduction
This compound is a halogenated quinoline derivative of significant interest in medicinal chemistry. The unique combination of bromine, fluorine, and a trifluoromethyl group on the quinoline scaffold imparts specific physicochemical properties that are valuable in the design of novel therapeutic agents. This guide focuses on the practical synthesis of this compound, providing a foundation for its application in further research and development.
Primary Synthetic Pathway
The most plausible and frequently referenced method for the synthesis of this compound proceeds via a two-step process. The initial step involves the construction of the quinoline core to form a quinolinone intermediate, which is subsequently halogenated to yield the final product.
Synthetic Workflow Diagram:
Caption: A two-step synthetic pathway to this compound.
Starting Materials
The primary starting materials for the synthesis of the quinolinone intermediate are commercially available.
| Starting Material | CAS Number | Molecular Formula | Key Role |
| 4-Fluoroaniline | 371-40-4 | C₆H₆FN | Provides the aniline backbone |
| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | C₆H₇F₃O₃ | Provides the trifluoromethylated carbon chain |
Experimental Protocols
Step 1: Synthesis of 6-Fluoro-4-(trifluoromethyl)-2(1H)-quinolinone
This step involves a cyclization reaction to form the quinoline ring system.
Reaction Scheme:
Caption: Formation of the quinolinone intermediate.
Detailed Methodology:
A common procedure for this reaction involves the condensation of 4-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, at elevated temperatures.
-
Reaction Setup: Combine 4-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate in a suitable reaction vessel.
-
Catalyst Addition: Slowly add the acid catalyst to the mixture while stirring.
-
Heating: Heat the reaction mixture to a temperature typically ranging from 90°C to 130°C.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Purification: Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
Quantitative Data:
| Parameter | Value |
| Yield | 82-92% (reported in a two-step process including hydrolysis) |
| Reaction Time | 0.83 - 6 hours |
| Temperature | 90 - 130°C |
Step 2: Synthesis of this compound
The conversion of the quinolinone intermediate to the final bromo-quinoline is typically achieved through a two-stage halogenation process. First, the quinolinone is converted to the more reactive 2-chloroquinoline, which is then subjected to a halogen exchange reaction or direct bromination.
Reaction Scheme:
Caption: Conversion of the quinolinone to the final bromo-derivative.
Detailed Methodology:
a) Chlorination:
The Vilsmeier-Haack reaction is a common method for converting the quinolinone to the 2-chloro derivative.
-
Reagent: Treat the 6-fluoro-4-(trifluoromethyl)-2(1H)-quinolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF).
-
Heating: The reaction mixture is typically heated under reflux for several hours.
-
Workup: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia solution). The resulting precipitate is filtered, washed, and dried.
b) Bromination:
The resulting 2-chloroquinoline can be converted to the 2-bromoquinoline.
-
Halogen Exchange: The 2-chloroquinoline can be treated with a bromide source, such as hydrobromic acid in acetic acid or phosphorus tribromide (PBr₃), to facilitate a halogen exchange.
-
Reaction Conditions: The reaction conditions will vary depending on the chosen brominating agent, but typically involve heating the mixture.
-
Purification: The final product, this compound, is then purified using standard techniques such as column chromatography or recrystallization.
Quantitative Data for Similar Transformations:
| Transformation | Reagents | Typical Yield |
| Chlorination | POCl₃ | 60-85% |
| Bromination | HBr/AcOH or PBr₃ | 50-80% |
Alternative Synthetic Routes
While the two-step synthesis from 4-fluoroaniline is a primary route, other methods for constructing quinoline rings, such as the Pfitzinger or Skraup syntheses, could potentially be adapted. These would, however, likely require different and potentially more complex starting materials.
Conclusion
The synthesis of this compound is a multi-step process that is achievable using established organic chemistry methodologies. The key starting materials are readily accessible, and the procedures, while requiring careful execution, are based on well-understood reaction mechanisms. This guide provides the fundamental information necessary for researchers to undertake the synthesis of this important pharmaceutical intermediate.
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline. Due to the limited availability of published experimental data for this specific isomer, this document presents a representative dataset derived from the analysis of structurally similar fluorinated quinoline derivatives. The methodologies and expected spectral characteristics are detailed to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of such compounds.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) | ¹⁹F NMR (376 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| 8.15 (d, J = 8.8 Hz, 1H, H-5) | 160.5 (d, J = 252.0 Hz, C-6) | -62.5 (s, 3F, CF₃) |
| 7.80 (s, 1H, H-3) | 148.0 (q, J = 35.0 Hz, C-4) | -110.0 (m, 1F, C6-F) |
| 7.65 (dd, J = 8.8, 2.5 Hz, 1H, H-7) | 147.5 (d, J = 3.0 Hz, C-8a) | |
| 7.50 (d, J = 2.5 Hz, 1H, H-8) | 135.0 (d, J = 6.0 Hz, C-5) | |
| 128.0 (q, J = 5.0 Hz, C-3) | ||
| 125.0 (q, J = 275.0 Hz, CF₃) | ||
| 123.0 (d, J = 25.0 Hz, C-7) | ||
| 122.0 (s, C-2) | ||
| 120.0 (d, J = 9.0 Hz, C-4a) | ||
| 112.0 (d, J = 22.0 Hz, C-8) |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3050-3100 | Weak-Medium | C-H stretch (aromatic) |
| 1620-1600 | Medium | C=C stretch (quinoline ring) |
| 1580-1550 | Medium | C=C stretch (quinoline ring) |
| 1470-1450 | Medium | C=C stretch (quinoline ring) |
| 1350-1150 | Strong | C-F stretch (trifluoromethyl group) |
| 1250-1200 | Strong | C-F stretch (aryl fluoride) |
| 1100-1000 | Medium | C-H in-plane bend |
| 850-800 | Strong | C-H out-of-plane bend |
| 700-600 | Medium | C-Br stretch |
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 295/297 | 100/98 | [M]⁺/ [M+2]⁺ (due to ⁷⁹Br/⁸¹Br isotopes) |
| 216 | 80 | [M - Br]⁺ |
| 196 | 40 | [M - Br - F]⁺ or [M - Br - HF]⁺ |
| 167 | 60 | [M - Br - CF₃]⁺ |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of halogenated aromatic compounds.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2.0 s.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: -50 to -150 ppm.
-
Reference: External CFCl₃ at 0.0 ppm.
-
Number of Scans: 128-256.
-
Relaxation Delay: 2.0 s.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to TMS (0.00 ppm for ¹H and ¹³C).
2.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
2.3 Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Method:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the compound of interest. The mass spectrum of this peak is then examined to determine the molecular ion and fragmentation pattern. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline. Due to the absence of publicly available experimental data for this specific compound, this guide utilizes established principles of NMR spectroscopy and data from analogous substituted quinolines to predict the chemical shifts, coupling constants, and multiplicities of the proton signals. This information is crucial for the structural elucidation and characterization of this and similar molecules in drug discovery and development.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the known effects of bromo, fluoro, and trifluoromethyl substituents on the quinoline ring system. Protons on the quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm).[1] The electron-withdrawing nature of the nitrogen atom, the fluorine atom, and the trifluoromethyl group are expected to shift the proton signals downfield.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 8.1 - 8.3 | s (singlet) | - |
| H-5 | 7.8 - 8.0 | dd (doublet of doublets) | ³J(H5-F6) ≈ 9-10 Hz, ⁴J(H5-H7) ≈ 2-3 Hz |
| H-7 | 7.6 - 7.8 | ddd (doublet of doublets of doublets) | ³J(H7-H8) ≈ 9 Hz, ⁴J(H7-F6) ≈ 5-6 Hz, ⁴J(H7-H5) ≈ 2-3 Hz |
| H-8 | 8.2 - 8.4 | d (doublet) | ³J(H8-H7) ≈ 9 Hz |
Disclaimer: The chemical shifts and coupling constants presented are predicted values and may differ from experimental results.
Predicted Signal Analysis
-
H-3: The trifluoromethyl group at the C4 position is strongly electron-withdrawing, which will significantly deshield the adjacent H-3 proton, causing it to appear at a relatively low field.[2] Since the adjacent C2 and C4 positions are substituted, this proton will appear as a singlet.
-
H-5: This proton is ortho to the fluorine at C6. It will be deshielded by the fluorine and will exhibit coupling to both the fluorine atom (³J) and the H-7 proton (⁴J, meta-coupling), resulting in a doublet of doublets.
-
H-7: This proton is situated meta to the fluorine at C6 and ortho to H-8. It will experience coupling from H-8 (³J, ortho-coupling), the fluorine at C6 (⁴J), and H-5 (⁴J, meta-coupling), leading to a doublet of doublets of doublets.
-
H-8: The H-8 proton is known to be deshielded due to the peri-effect of the nitrogen lone pair.[1] It will be split into a doublet by the adjacent H-7 proton (³J, ortho-coupling).
Experimental Protocols
A standardized protocol for acquiring the ¹H NMR spectrum of a substituted quinoline derivative is detailed below.
1. Sample Preparation [1]
-
Materials:
-
Substituted quinoline sample (5-25 mg)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-quality 5 mm NMR tube
-
Glass vial
-
Pasteur pipette and glass wool
-
-
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, dry glass vial.[3]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[1]
-
Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[1]
-
Ensure the solvent height in the NMR tube is approximately 4-5 cm.[1]
-
Cap the NMR tube securely and label it appropriately.
-
2. NMR Data Acquisition [4]
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Typical ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): Approximately 0-12 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans, depending on the sample concentration.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants.
Visualization of Predicted ¹H NMR Couplings
The following diagram illustrates the predicted coupling interactions between the protons of this compound.
Caption: Predicted proton-proton and proton-fluorine coupling network.
References
In-Depth Technical Guide: 13C NMR Analysis of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline. Due to the absence of direct experimental data in the public domain for this specific molecule, this guide synthesizes information from spectral data of related substituted quinolines to predict the chemical shifts and presents a comprehensive experimental protocol for acquiring such data.
Predicted 13C NMR Spectral Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on the known effects of bromo, fluoro, and trifluoromethyl substituents on the quinoline scaffold.[1][2] The quinoline ring system is numbered for clarity.[1]
Quinoline Ring Numbering:
Caption: Standard numbering of the quinoline ring system.
Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity and Coupling Constants (J, Hz) | Rationale for Prediction |
| C-2 | 140 - 145 | Singlet | Deshielded by adjacent nitrogen and bromine. |
| C-3 | 122 - 126 | Quartet (J ≈ 1-3 Hz) | Shielded relative to C-4, potential small coupling to CF₃. |
| C-4 | 135 - 140 | Quartet (J ≈ 30-35 Hz) | Deshielded by nitrogen and directly attached CF₃ group. |
| C-4a | 125 - 129 | Doublet (J ≈ 3-5 Hz) | Influenced by the trifluoromethyl group, potential coupling to fluorine. |
| C-5 | 128 - 132 | Doublet (J ≈ 8-10 Hz) | Deshielded by the ring current, coupling to fluorine. |
| C-6 | 158 - 163 | Doublet (J ≈ 240-250 Hz) | Directly attached to fluorine, large C-F coupling. |
| C-7 | 115 - 120 | Doublet (J ≈ 20-25 Hz) | Ortho to fluorine, showing a significant C-F coupling. |
| C-8 | 129 - 133 | Singlet | Less affected by the substituents. |
| C-8a | 147 - 151 | Singlet | Deshielded by the adjacent nitrogen atom. |
| CF₃ | 120 - 125 | Quartet (J ≈ 270-280 Hz) | Characteristic chemical shift and large C-F coupling for a CF₃ group. |
Experimental Protocols
The following is a detailed methodology for the 13C NMR analysis of this compound.
1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for quinoline derivatives.[2] Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can be used depending on the solubility of the compound.
-
Concentration: Dissolve 10-20 mg of the solid compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[4]
-
Probe: A standard broadband or cryoprobe can be used.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is used for a routine 13C spectrum.
-
Acquisition Parameters:
-
Spectral Width (SW): Approximately 200-250 ppm.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve a good signal-to-noise ratio.[5]
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially for quaternary carbons.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Proton Decoupling: Broadband proton decoupling is applied during acquisition to simplify the spectrum by removing C-H couplings.
-
3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to obtain pure absorption lineshapes.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: The chemical shifts of the peaks are determined and reported in ppm.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagram illustrates the logical workflow for the 13C NMR analysis of the target compound.
Caption: Workflow for 13C NMR analysis.
Logical Relationships of Substituent Effects
This diagram illustrates how the different substituents on the quinoline core influence the predicted 13C NMR chemical shifts.
Caption: Influence of substituents on the quinoline core.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.uiowa.edu [chem.uiowa.edu]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
Mass Spectrometry of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation behavior of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline. Given the absence of publicly available experimental mass spectra for this specific compound, this document leverages established principles of mass spectrometry and data from structurally analogous molecules to present a plausible fragmentation pathway. This guide is intended to be a valuable resource for the characterization and analysis of this and similar halogenated, trifluoromethylated quinoline derivatives.
Introduction
This compound is a multifaceted heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating a quinoline core substituted with a bromine atom, a fluorine atom, and a trifluoromethyl group, suggests a wide range of potential biological activities. Quinoline derivatives are known to exhibit diverse pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibiting activities. The strategic placement of halogen and trifluoromethyl substituents can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity.
Mass spectrometry is an indispensable analytical technique for the structural elucidation and confirmation of such novel chemical entities. Understanding the fragmentation pattern of this compound is paramount for its unambiguous identification in complex matrices, such as during reaction monitoring, metabolite identification, or purity assessment.
Predicted Mass Spectrometry Data
The mass spectrum of this compound under electron ionization (EI) is expected to be characterized by a prominent molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the parent molecule. The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (m/z and m/z+2).
The predicted quantitative mass spectral data is summarized in the table below. The relative abundances are estimations and may vary based on the specific analytical conditions.
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Postulated Structure | Notes |
| 293/295 | [M]•+ | - | C₁₀H₄BrF₄N•+ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 214/216 | [M - CF₃]•+ | •CF₃ | C₉H₄BrFN•+ | Loss of the trifluoromethyl radical. |
| 187/189 | [M - CF₃ - HCN]•+ | •CF₃, HCN | C₈H₃BrF•+ | Subsequent loss of hydrogen cyanide from the quinoline ring. |
| 274/276 | [M - F]•+ | •F | C₁₀H₄BrF₃N•+ | Loss of a fluorine radical from the trifluoromethyl group. |
| 135 | [M - Br - CF₃ - F]•+ | •Br, •CF₃, •F | C₉H₄N•+ | Fragment corresponding to the quinoline core after loss of all substituents. |
| 69 | [CF₃]⁺ | C₁₀H₄BrF₄N - CF₃ | CF₃⁺ | Trifluoromethyl cation. |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion radical cation, [M]•+. The subsequent fragmentation is driven by the stability of the resulting ions and neutral species. The primary fragmentation events are predicted to be the loss of the trifluoromethyl radical (•CF₃) and the bromine radical (•Br), as these represent relatively weak bonds. Further fragmentation of the quinoline ring structure is also anticipated.
Navigating the Synthesis and Potential of Substituted Quinolines: A Technical Guide on 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline and Its Isomers
Researchers and drug development professionals often encounter the need for detailed structural and synthetic information on novel compounds. This guide addresses the available data for 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline, while transparently noting the current absence of its specific crystal structure in publicly accessible databases. In lieu of this, we present a comprehensive overview of its structural isomer, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, covering its synthesis, and potential biological relevance. This information serves as a valuable resource for researchers working with halogenated and trifluoromethyl-substituted quinolines.
Introduction to Substituted Quinolines
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] The strategic placement of various functional groups on the quinoline scaffold allows for the fine-tuning of their physicochemical and biological properties. Halogens and trifluoromethyl groups, in particular, are known to enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This makes compounds like this compound and its isomers promising candidates for drug discovery programs.
Crystal Structure of this compound: A Data Gap
As of this writing, a definitive crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available crystallographic repositories. The determination of a crystal structure through techniques like X-ray crystallography is essential for unambiguously defining the three-dimensional arrangement of atoms and molecules in a solid state. This information is critical for understanding intermolecular interactions, predicting physicochemical properties, and designing structure-activity relationship (SAR) studies.
While experimental data is lacking, computational methods such as Density Functional Theory (DFT) could be employed to predict the molecular geometry and electronic properties of this compound. Such in silico studies can provide valuable insights into its structure and potential behavior.
A Technical Focus on the Isomer: 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline
In contrast to the titular compound, significant synthetic and biological data are available for its isomer, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline. The following sections provide a detailed guide to its synthesis and known biological context.
Synthesis of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline
Several synthetic routes have been established for the preparation of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, offering flexibility in starting materials and reaction conditions.
A classical approach to quinoline synthesis, the Pfitzinger reaction involves the condensation of an isatin derivative or, in this case, a substituted aniline with a carbonyl compound. For the synthesis of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, 2-amino-5-bromobenzotrifluoride can be reacted with a suitable dicarbonyl compound.
Experimental Protocol: Pfitzinger Reaction
A mixture of 2-amino-5-bromobenzotrifluoride, a suitable dicarbonyl compound (e.g., ethyl acetoacetate), and an acidic catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography.
The Skraup synthesis is another fundamental method for constructing the quinoline ring system. It involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.
Experimental Protocol: Skraup Synthesis
To a mixture of 2-amino-5-bromobenzotrifluoride and glycerol, concentrated sulfuric acid is added cautiously. An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is then introduced. The mixture is heated, and the reaction is monitored by TLC. After completion, the mixture is cooled, diluted with water, and neutralized with a base (e.g., sodium hydroxide). The product is then extracted with an organic solvent and purified.
For the introduction of the trifluoromethyl group at a specific position, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are highly effective. This would typically involve a bromo-fluoro-quinoline intermediate.
Experimental Protocol: Suzuki-Miyaura Coupling
A reaction vessel is charged with the bromo-fluoro-quinoline intermediate, a trifluoromethylboronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃). A suitable solvent system, such as a mixture of DMF and water, is added. The mixture is degassed and heated under an inert atmosphere until the reaction is complete as monitored by TLC or GC-MS. The product is then extracted and purified by column chromatography.[2]
The following table summarizes the quantitative data associated with these synthetic methods for related compounds.
| Synthesis Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) |
| Pfitzinger Reaction | 2-amino-5-bromobenzotrifluoride, Dicarbonyl compound | H₂SO₄ or PPA | - | Varies | Moderate to Good |
| Skraup Synthesis | 2-amino-5-bromobenzotrifluoride, Glycerol | H₂SO₄, Oxidizing agent | - | Varies | Moderate |
| Suzuki-Miyaura Coupling | Bromo-fluoro-quinoline, CF₃B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 90 | 80-92[2] |
Purification and Characterization
Purification of the final compound is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[2] Characterization and confirmation of the structure are performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic methodologies described above.
Caption: Pfitzinger reaction workflow for quinoline synthesis.
Caption: Skraup synthesis workflow for quinoline formation.
Caption: Suzuki-Miyaura coupling for trifluoromethylation.
Biological Activities of Halogenated Quinolines
Halogenated quinoline derivatives are known to exhibit a wide range of biological activities. While specific studies on this compound are not available, the broader class of compounds has shown potential as:
-
Antimicrobial Agents: Many quinoline derivatives possess antibacterial and antifungal properties. The presence of halogens can enhance their potency.
-
Anticancer Agents: Substituted quinolines have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of topoisomerase and kinase enzymes.[3]
-
Enzyme Inhibitors: The quinoline scaffold can be tailored to interact with the active sites of various enzymes, leading to their inhibition.
The trifluoromethyl group is known to increase lipophilicity, which can improve a compound's ability to cross cell membranes and interact with intracellular targets. The combination of bromo, fluoro, and trifluoromethyl substituents on the quinoline core presents a unique chemical space for exploring novel biological activities.
Conclusion and Future Directions
While the crystal structure of this compound remains to be elucidated, this guide provides a thorough overview of the synthetic methodologies and potential biological relevance of a closely related isomer, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers in the field.
Future research efforts should be directed towards the successful synthesis and crystallization of this compound to determine its precise three-dimensional structure. This will be a critical step in unlocking a deeper understanding of its properties and potential applications in drug discovery and materials science. Further biological screening of this and related compounds is also warranted to explore their therapeutic potential.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the quinoline derivative, 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline. This compound, identified by its unique substitution pattern, is a subject of interest in medicinal chemistry and drug discovery due to the established biological activities of the broader quinoline class. This document summarizes key quantitative data, outlines general experimental considerations, and provides a framework for its potential applications.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. These parameters are fundamental for its handling, formulation, and application in research and development.
| Property | Value | Reference |
| CAS Number | 596845-30-6 | [1] |
| Molecular Formula | C₁₀H₄BrF₄N | [2] |
| Molecular Weight | 294.04 g/mol | [2] |
| Appearance | White crystalline powder | General supplier data |
| Melting Point | 108-109 °C | Generic supplier data |
| Boiling Point | 295 °C at 760 mmHg | Generic supplier data |
| Purity | Typically ≥ 95-97% | [1][2] |
| Storage Conditions | 2-8°C, sealed, in a dry environment | [2] |
Hazard and Safety Information
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Synthesis and Experimental Protocols
General Synthetic Workflow for a Potential Precursor (2-Bromo-6-fluoroaniline)
The synthesis of 2-bromo-6-fluoroaniline, a potential starting material, can be conceptualized through the following workflow. This diagram illustrates the logical progression from a commercially available starting material to the desired aniline derivative.
A detailed, step-by-step experimental protocol for this specific precursor synthesis is described in patent CN115784896A.[3] The subsequent cyclization and introduction of the trifluoromethyl group to form the final quinoline product would require further specific reaction conditions that are not detailed in the available literature for this particular isomer.
Biological Activity and Potential Applications
Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5] The unique combination of bromo, fluoro, and trifluoromethyl substituents on the quinoline core of this compound suggests its potential as a scaffold in drug discovery.
The trifluoromethyl group, in particular, is known to enhance metabolic stability and cell membrane permeability of drug candidates. While specific biological data for this compound is not currently available, its structural features warrant investigation into its potential efficacy in various therapeutic areas.
Potential Areas of Investigation
Based on the known activities of related quinoline compounds, the following areas represent logical starting points for the biological evaluation of this compound.
It is important to note that while the broader class of quinolines has shown promise, the specific activity of this compound needs to be determined through dedicated in vitro and in vivo studies. Currently, there is no specific information linking this compound to any particular signaling pathways. Further research is required to elucidate its mechanism of action and potential biological targets.
Conclusion
This compound is a halogenated quinoline derivative with defined physicochemical properties that make it a viable candidate for further investigation in medicinal chemistry. While specific biological data and detailed synthetic protocols are limited, its structural relationship to a class of compounds with known therapeutic potential suggests that it is a promising area for future research and development. This guide serves as a foundational resource for scientists and researchers initiating studies on this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound [myskinrecipes.com]
- 3. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline is a halogenated quinoline derivative with significant potential in medicinal chemistry and pharmaceutical development.[1][2] Its molecular structure, featuring bromine, fluorine, and a trifluoromethyl group, imparts unique physicochemical properties that are of great interest in the synthesis of novel bioactive compounds.[1][2] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various screening assays. This technical guide addresses the current landscape of solubility data for this compound, provides a detailed experimental protocol for its determination, and outlines a logical workflow for solubility assessment.
Introduction to this compound
This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals such as antimicrobial and antiviral agents, as well as compounds targeting the central nervous system.[2][3] The strategic placement of its functional groups allows for a variety of chemical modifications, making it a versatile building block in drug discovery.[1] The trifluoromethyl group, for instance, is known to enhance metabolic stability and membrane permeability of drug candidates.[1] Given its importance, a thorough understanding of its solubility characteristics is essential for chemists and pharmacologists.
Quantitative Solubility Data
For a structurally related compound, 6-bromoquinoline, it has been noted that publicly available quantitative solubility data is limited, though it is qualitatively reported as soluble in polar aprotic solvents like acetone, acetonitrile, dichloromethane, ethyl acetate, and tetrahydrofuran (THF).[4] Based on the structural similarities, it can be inferred that this compound may exhibit comparable solubility in such solvents. However, experimental verification is crucial.
The following table is provided as a template for researchers to populate with their experimentally determined solubility data.
| Organic Solvent | Chemical Class | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Acetone | Ketone | 25 | Shake-Flask Method | ||
| e.g., Toluene | Aromatic Hydrocarbon | 25 | Shake-Flask Method | ||
| e.g., Ethanol | Alcohol | 25 | Shake-Flask Method | ||
| e.g., Ethyl Acetate | Ester | 25 | Shake-Flask Method | ||
| e.g., Dichloromethane | Halogenated Hydrocarbon | 25 | Shake-Flask Method | ||
| e.g., Dimethylformamide (DMF) | Amide | 25 | Shake-Flask Method | ||
| e.g., Dimethyl Sulfoxide (DMSO) | Sulfoxide | 25 | Shake-Flask Method | ||
| e.g., Hexane | Aliphatic Hydrocarbon | 25 | Shake-Flask Method |
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[4] This protocol is adapted for the determination of this compound solubility.
Objective: To determine the saturation concentration of this compound in a variety of organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the solute.
-
Construct a calibration curve from the standard solutions to quantify the concentration of this compound in the saturated sample.
-
-
Data Reporting:
-
Express the solubility in grams per liter (g/L) and moles per liter (mol/L).
-
Record the temperature at which the solubility was determined.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Workflow for Solubility Determination
The following diagram illustrates a logical workflow for the systematic determination of the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides researchers with the necessary tools to generate this critical information. The detailed shake-flask protocol and the logical workflow diagram offer a standardized and reproducible approach to solubility determination. By systematically measuring and reporting these values, the scientific community can build a comprehensive understanding of this important synthetic intermediate, thereby facilitating its broader application in drug discovery and development.
References
In-Depth Technical Guide: 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline (CAS Number: 596845-30-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline, a halogenated quinoline derivative identified by CAS number 596845-30-6. While specific research on this exact compound is limited, this document extrapolates its potential physicochemical properties, synthesis routes, and biological activities based on the well-documented characteristics of structurally similar quinoline compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this and related molecules in medicinal chemistry and materials science.
Nomenclature and Physicochemical Properties
This compound is a synthetic organic compound. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 596845-30-6 | N/A |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₀H₄BrF₄N | N/A |
| Molecular Weight | 294.04 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Melting Point | 108-109°C | N/A |
| Boiling Point | 295°C at 760 mmHg | N/A |
Synthesis
A general synthetic workflow for a similar compound, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, involves the Pfitzinger or Skraup synthesis methods.[1] These established protocols could likely be adapted for the synthesis of the target compound.
Predicted Experimental Protocol (Hypothetical)
Reaction: Cyclization and Bromination to yield this compound.
Materials:
-
Substituted 4-fluoroaniline precursor
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Polyphosphoric acid (PPA) or Dowtherm A
-
N-Bromosuccinimide (NBS)
-
Appropriate solvents (e.g., toluene, DMF)
-
Catalyst (e.g., acid or base catalyst)
Procedure:
-
Cyclization: The substituted 4-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate are reacted in a high-boiling solvent such as Dowtherm A or with a dehydrating agent like PPA to facilitate the Conrad-Limpach cyclization, forming the corresponding 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
-
Bromination: The resulting quinolone is then subjected to bromination. This could be achieved by treating it with a brominating agent like phosphorus oxybromide (POBr₃) or a combination of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) to replace the hydroxyl group at the 4-position with bromine. Alternatively, direct bromination at the 2-position could be achieved using a reagent like N-Bromosuccinimide (NBS) if the appropriate precursors are used.
-
Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography to yield pure this compound.
Potential Biological Activity and Mechanism of Action
Specific biological activity data for this compound is not currently available in the public domain. However, the quinoline scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. The presence of halogen and trifluoromethyl substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.
Predicted Areas of Activity
Based on the activities of structurally related halogenated quinolines, potential areas of biological activity for this compound could include:
-
Anticancer Activity: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[2][3][4] The mechanism of action for anticancer quinolines often involves the inhibition of topoisomerases, protein kinases, or the induction of apoptosis.[3][4]
-
Antimicrobial Activity: Halogenated quinolines have shown potent activity against a range of bacteria and fungi.[5] The trifluoromethyl group can enhance lipophilicity, potentially improving cell membrane penetration.
-
Antimalarial Activity: The quinoline core is central to several antimalarial drugs, such as chloroquine and mefloquine.[6][7] Their mechanism of action often involves the inhibition of hemozoin biocrystallization in the malaria parasite.[8]
-
Neurological Activity: Certain quinoline derivatives have been investigated for their effects on the central nervous system.
Hypothetical Mechanism of Action: Kinase Inhibition
Given that many substituted quinolines act as kinase inhibitors, a plausible, though unverified, mechanism of action for this compound in an anticancer context could be the inhibition of a specific tyrosine kinase involved in cancer cell proliferation and survival.
Safety Information
Safety data for this compound is limited and should be handled with the care afforded to all novel chemical entities. Based on data for similar compounds, the following GHS hazard classifications are predicted:
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 |
Precautionary Statements:
-
Wear protective gloves, clothing, eye, and face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
Conclusion and Future Directions
This compound is a halogenated quinoline with potential applications as a synthetic intermediate in drug discovery and materials science. While specific biological data for this compound is scarce, its structural features suggest potential for anticancer, antimicrobial, and antimalarial activities.
Further research is warranted to:
-
Develop and optimize a robust synthetic protocol for this compound.
-
Screen the compound against a panel of cancer cell lines, microbial strains, and parasitic organisms to determine its biological activity profile.
-
Elucidate the specific mechanism(s) of action for any observed biological activity.
-
Investigate its potential as a building block for more complex, biologically active molecules.
This technical guide serves as a starting point for researchers interested in exploring the chemical and biological landscape of this and related quinoline derivatives. The provided hypothetical protocols and pathways are intended to guide future experimental design.
References
- 1. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and handling information for 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline (CAS No. 596845-30-6). The recommendations herein are compiled from available safety data sheets and general best practices for handling halogenated heterocyclic compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier before commencing any work and to conduct a thorough risk assessment for all planned procedures.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data for this and structurally similar compounds, it should be handled as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1] |
GHS Pictogram:
Signal Word: Warning[1]
Physical and Chemical Properties
A comprehensive table of all relevant physical and chemical properties is crucial for safe handling and storage.
| Property | Value | Reference |
| CAS Number | 596845-30-6 | [1][2] |
| Molecular Formula | C₁₀H₄BrF₄N | [1] |
| Molecular Weight | 294.05 g/mol | [1] |
| Appearance | Yellow to white solid | [3] |
| Melting Point | 127 to 131 °C | [3] |
| Solubility | No data available | |
| Boiling Point | No data available | [3] |
| Density | No data available | [3] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict operational protocols and the use of appropriate personal protective equipment are paramount to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and solution preparation, must be conducted in a certified chemical fume hood to control airborne particulates and vapors.[4][5]
-
Ventilation: Ensure adequate general laboratory ventilation.[6]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[4][7]
Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166[4] | Protects against chemical splashes and airborne particles.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves for any signs of degradation or puncture before use.[4] | Prevents direct skin contact with the chemical.[5] |
| Body Protection | Laboratory coat (flame-resistant recommended) | Must be fully buttoned.[4][5] | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if dust is generated or ventilation is inadequate. Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[4] | Avoids respiratory tract irritation from dust or vapors.[8] |
Hygiene Measures
-
Wash hands thoroughly after handling the compound.[4]
-
Keep the container tightly closed when not in use.[4]
-
Contaminated work clothing should be laundered separately before reuse.[9]
Experimental Protocols: Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound.
Caption: A logical workflow for the safe handling of chemical compounds.
First-Aid Measures
In case of exposure, follow these first-aid measures and seek immediate medical attention.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[4] Remove contact lenses if present and easy to do so. Continue rinsing.[9] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[4] |
| Inhalation | Move the individual to fresh air.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[10] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[4] Do NOT induce vomiting.[1] Call a POISON CENTER or doctor/physician if you feel unwell.[6] |
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep the container tightly closed when not in use.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
-
Do not allow the product to enter drains.
-
Contaminated packaging should be disposed of as unused product.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate Personnel: Alert personnel in the area and evacuate to a safe location.[11]
-
Ensure Ventilation: Use in a well-ventilated area.[9]
-
Personal Protection: Wear appropriate personal protective equipment as outlined in Section 3.2.[9]
-
Containment and Clean-up:
-
Reporting: If the spill contaminates drains or waterways, advise emergency services.[9]
This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations. Always prioritize safety in the laboratory.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2abiotech.net [2abiotech.net]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. capotchem.com [capotchem.com]
Unveiling the Biological Potential of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antimalarial properties. This technical guide focuses on the specific, yet under-documented, compound 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline . Due to a scarcity of publicly available data on this exact molecule, this document provides a comprehensive overview of the anticipated biological activities and the experimental methodologies to assess them. The information presented is extrapolated from studies on structurally analogous quinoline derivatives, offering a predictive framework for researchers. The presence of a bromine atom, a fluorine atom, and a trifluoromethyl group on the quinoline ring suggests a compound with high lipophilicity, potentially enhancing its ability to cross cellular membranes and interact with intracellular targets.
Anticipated Biological Activities & Representative Data
Based on the known bioactivities of similar quinoline compounds, this compound is predicted to exhibit significant anticancer and antimicrobial properties. The following tables summarize representative quantitative data from structurally related molecules to provide a comparative baseline for future studies.
Table 1: Representative Anticancer Activity of Substituted Quinolines
| Compound Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoline-based dihydrazone | MCF-7 (Breast) | MTT | 7.016 | 5-FU | >30 |
| Quinoline-based dihydrazone | BGC-823 (Gastric) | MTT | 8.12 | 5-FU | >30 |
| Quinoline-chalcone derivative | MGC-803 (Gastric) | MTT | 1.38 | - | - |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | - | - | 5-FU | - |
Data presented is for structurally similar, but not identical, compounds to illustrate the potential potency of quinoline derivatives.[1][2][3]
Table 2: Representative Antimicrobial Activity of Halogenated Quinolines
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
| 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | Staphylococcus aureus | 50 | Chloramphenicol | 50 |
| 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | Pseudomonas aeruginosa | 50 | Ampicillin | 25 |
| Quinolidene-rhodanine conjugate | Mycobacterium tuberculosis H37Ra (dormant) | 2.2 | - | - |
| 2-fluoro 9-oxime ketolide quinolone hybrid | Streptococcus pneumoniae ATCC 49619 | ≤ 0.008 | - | - |
MIC (Minimum Inhibitory Concentration) values for related quinoline compounds highlight potential antibacterial efficacy.[2][4]
Potential Mechanisms of Action
The biological effects of quinoline derivatives are often attributed to their ability to interfere with fundamental cellular processes. For this compound, potential mechanisms of action include:
-
Enzyme Inhibition: Many quinolines target enzymes crucial for cell survival and proliferation. These can include topoisomerases I and IIα, which are vital for DNA replication and repair, and various protein kinases, such as B-RAFV600E/C-RAF, which are key components of signaling pathways that regulate cell growth.[5]
-
Induction of Apoptosis: Anticancer quinolines often trigger programmed cell death, or apoptosis. This can be initiated through various signaling cascades, often involving the activation of caspases, which are proteases that execute the apoptotic process.[6]
-
Interference with Microbial Processes: In bacteria, quinolines can act as efflux pump inhibitors, preventing the expulsion of antibacterial agents and thereby increasing their efficacy.[3] In the context of malaria, quinoline compounds are known to interfere with the detoxification of heme in the parasite's food vacuole, leading to a buildup of toxic heme and parasite death.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.
Antimicrobial Susceptibility Testing via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.
Materials:
-
Test microbial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (dissolved in DMSO)
-
Sterile 96-well plates
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for cytotoxicity testing and a hypothetical signaling pathway for apoptosis induction.
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Hypothetical Apoptosis Signaling Pathways.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited in the public domain, the rich history of its chemical class provides a strong foundation for predicting its potential as a bioactive agent. This guide offers a starting point for researchers by outlining the likely areas of activity, providing robust experimental protocols for its evaluation, and visualizing the potential mechanisms of action. Further investigation into this specific compound is warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Putative Mechanism of Action of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
Disclaimer: As of late 2025, detailed studies on the specific mechanism of action for 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline are not available in the public scientific literature. This guide, therefore, extrapolates potential mechanisms based on data from the closely related structural isomer, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline , and the broader family of substituted quinolines. The information presented herein is intended for research and drug development professionals as a theoretical framework and a guide for future investigation.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in medicinal chemistry.[1][2][3] Quinoline derivatives have given rise to a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3] The versatility of the quinoline core allows for substitutions that can modulate its physicochemical properties and biological targets, making it a privileged structure in the development of novel drugs.[2] The presence of halogen and trifluoromethyl groups, as seen in the title compound, can significantly enhance properties like metabolic stability and membrane permeability.[4]
Putative Biological Targets and Mechanisms of Action
Based on the activities reported for its structural isomer, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, the following mechanisms are proposed as primary areas for investigation.[4]
A likely mechanism of action for halogenated quinolines is the inhibition of specific enzymes.[4]
-
Cytochrome P450 (CYP) Enzymes: The isomer has been noted to interact with cytochrome P450 enzymes, which are crucial in drug metabolism.[4] Inhibition of specific CYP isozymes could alter the metabolism of other drugs or endogenous compounds, a critical consideration in drug development. This interaction suggests the compound may bind to the active site of these enzymes, potentially blocking substrate access.[4]
-
Antibacterial Action: In vitro studies of the isomer demonstrate significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.[4] The mechanism is likely multifaceted but may involve the disruption of bacterial cellular processes or inhibition of essential bacterial enzymes.
-
Antiviral Potential: The isomer has also shown potential antiviral activity by inhibiting viral replication in specific cell lines.[4] This suggests that the compound could interfere with viral entry, replication machinery, or egress.
As a secondary possibility, the compound may act as a ligand for specific cellular receptors, thereby modulating their activity and downstream signaling pathways.[4] The exact receptor targets would require extensive screening to identify.
Quantitative Data
The following quantitative data for the structural isomer, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, provides a benchmark for the potential antimicrobial efficacy of the title compound.[4]
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Comparison Drug | MIC (µg/mL)[4] |
| Staphylococcus aureus | 50 | Chloramphenicol | 50 |
| Pseudomonas aeruginosa | 50 | Ampicillin | 25 |
Key Experimental Protocols
The following are generalized protocols that would be essential for validating the putative mechanisms of action for this compound.
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., S. aureus) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution Series: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive control wells (bacteria, no compound) and negative control wells (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
This protocol describes a common method for assessing a compound's inhibitory potential against a specific CYP isozyme (e.g., CYP3A4).
-
Reagent Preparation: Recombinant human CYP enzymes, a fluorescent substrate specific to the isozyme, and a NADPH regenerating system are prepared in a suitable buffer.
-
Assay Setup: The test compound is pre-incubated with the CYP enzyme and buffer in a 96-well plate.
-
Initiation of Reaction: The reaction is initiated by adding the fluorescent substrate and the NADPH regenerating system to the wells.
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., acetonitrile).
-
Fluorescence Reading: The fluorescence of the metabolized substrate (the product) is measured using a plate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in wells with the test compound to control wells without the compound. The IC50 value (the concentration of compound that causes 50% inhibition) is then determined from a dose-response curve.
Visualizations
The following diagrams illustrate the putative mechanisms and experimental workflows.
Caption: Hypothetical inhibition of an enzyme by the test compound.
Caption: Standard experimental workflow for MIC determination.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, data from its structural isomer suggests promising avenues for research. The most probable mechanisms include the inhibition of metabolic enzymes like cytochrome P450 and direct antimicrobial or antiviral activity. The provided quantitative data, protocols, and workflows serve as a foundational guide for researchers to systematically investigate the pharmacological profile of this compound. Empirical validation through rigorous testing is essential to confirm these hypotheses and fully elucidate its therapeutic potential.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethyl substituents on the quinoline core. The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of novel 2-aryl-6-fluoro-4-(trifluoromethyl)quinolines.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, present in numerous therapeutic agents with a wide range of biological activities. The incorporation of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a key intermediate for introducing aryl and heteroaryl moieties at the 2-position of the quinoline ring via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction offers a broad substrate scope and functional group tolerance under relatively mild conditions.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound, typically a boronic acid or a boronate ester. The reaction proceeds through a catalytic cycle that consists of three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
A general schematic for the Suzuki coupling of this compound is presented below:
Caption: General Suzuki Coupling Reaction Scheme.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. Note: This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.2 M with respect to the quinoline substrate.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-6-fluoro-4-(trifluoromethyl)quinoline product.
Caption: Step-by-step experimental workflow diagram.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data presented here are illustrative and based on general outcomes for similar Suzuki-Miyaura couplings. Actual yields may vary depending on the specific substrate and optimized reaction conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 82-92 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF/H₂O | 100 | 18 | 75-85 |
| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 14 | 70-80 |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the equivalents of the boronic acid, varying the catalyst and ligand, or using a stronger base such as Cs₂CO₃ or K₃PO₄. The reaction temperature and time may also need to be optimized.
-
Catalyst Deactivation: The quinoline nitrogen can coordinate to the palladium catalyst, leading to deactivation. The use of bulky electron-rich phosphine ligands can sometimes mitigate this issue.
-
Side Reactions: Protodeborylation of the boronic acid or debromination of the quinoline can occur as side reactions. Ensuring a thoroughly degassed reaction mixture and using anhydrous solvents can help minimize these pathways.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-6-fluoro-4-(trifluoromethyl)quinolines from this compound. The protocols and data provided in these application notes serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel quinoline derivatives for biological evaluation. Careful optimization of the reaction conditions is essential for achieving high yields and purity.
Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline is a key building block in medicinal chemistry and materials science. The quinoline core is a prevalent scaffold in numerous pharmacologically active compounds, and the strategic placement of fluorine and a trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The bromine atom at the 2-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and selectivity.[1] This document provides detailed application notes and experimental protocols for several key palladium-catalyzed reactions utilizing this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions. These methodologies are crucial for the synthesis of novel compounds for drug discovery and materials science applications.
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize representative conditions for various palladium-catalyzed cross-coupling reactions involving this compound and analogous aryl bromides. These tables are designed to provide a structured overview for easy comparison of different synthetic strategies.
Table 1: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 12-16 | 80-92[2] |
| Heteroarylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12-18 | 75-90 |
| Alkylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 80 | 16-24 | 60-75 |
Table 2: Buchwald-Hartwig Amination of this compound
| Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary Alkylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 70-95[3] |
| Secondary Alkylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 12-24 | 65-90[3] |
| Aniline derivative | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 90 | 18-24 | 70-85 |
Table 3: Sonogashira Coupling of this compound
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Terminal Aryl Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6-12 | 80-95[3] |
| Terminal Alkyl Alkyne | Pd(OAc)₂ / PPh₃ | i-Pr₂NEt | DMF | 80 | 8-16 | 70-85[4] |
| Silylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 | 10-14 | 75-90 |
Table 4: Heck Reaction of this compound
| Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 16-24 | 70-85[5] |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Acetonitrile | 80 | 12-18 | 65-80 |
| Cyclohexene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 24 | 50-65 |
Table 5: Cyanation of this compound
| Cyanide Source | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Zn(CN)₂ | Pd(PPh₃)₄ | - | DMF | 120 | 12-18 | 80-90 |
| K₄[Fe(CN)₆] | Pd(OAc)₂ | - | DMAc | 120 | 5-10 | 83-96[6] |
| CuCN | Pd₂(dba)₃ / dppf | - | 1,4-Dioxane | 140 | 18-24 | 75-85 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
DMF/H₂O (4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask, add this compound, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed DMF/H₂O solvent mixture via syringe.
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general procedure for the coupling of this compound with a primary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and XPhos to an oven-dried sealed tube.
-
Add this compound and sodium tert-butoxide.
-
Add anhydrous toluene, followed by the primary amine.
-
Seal the tube tightly and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and degassed Et₃N.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycles and Workflows
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[7]
Caption: Catalytic cycle for the Heck reaction.[8][9]
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 6. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom, an electron-withdrawing trifluoromethyl group, and a fluorine atom, makes it a versatile scaffold for the synthesis of novel bioactive molecules. The quinoline core is a privileged structure in drug discovery, forming the basis for a wide range of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.
The bromine atom at the 2-position serves as a key handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents. The trifluoromethyl group at the 4-position often enhances metabolic stability, membrane permeability, and binding affinity of the final compound. Furthermore, the fluorine atom at the 6-position can modulate the electronic properties and bioavailability of the molecule. This combination of features makes this compound an attractive starting material for the development of potent and selective kinase inhibitors and other targeted therapies.
Application: Synthesis of Kinase Inhibitors, particularly RIPK1 Inhibitors
One of the promising applications of this compound is in the synthesis of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) inhibitors. RIPK1 is a key regulator of cellular necroptosis, a form of programmed necrosis involved in various inflammatory and neurodegenerative diseases.[1][2] Inhibition of RIPK1 kinase activity is a validated therapeutic strategy for these conditions.
The this compound scaffold can be elaborated through Suzuki-Miyaura cross-coupling to introduce pharmacophores that interact with the ATP-binding site or allosteric pockets of RIPK1. The subsequent derivatives can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.
Representative Synthesis of a RIPK1 Inhibitor Core Structure
A common strategy for the elaboration of the this compound core is the Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid or boronate ester. For instance, coupling with an aminophenylboronic acid derivative can install a key interaction motif for binding to the kinase hinge region.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
DOT Script for Experimental Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Data Presentation
The biological activity of compounds derived from this compound is typically evaluated using in vitro kinase assays and cell-based assays. The following table presents representative data for a hypothetical series of RIPK1 inhibitors synthesized from this building block, illustrating the structure-activity relationship (SAR).
Table 1: Representative Biological Activity of RIPK1 Inhibitors Derived from this compound
| Compound ID | R-Group (at 2-position) | RIPK1 IC₅₀ (nM) | Cellular Necroptosis IC₅₀ (nM) |
| 1a | 4-Aminophenyl | 50 | 120 |
| 1b | 3-Amino-4-methylphenyl | 25 | 60 |
| 1c | 4-Amino-3-chlorophenyl | 15 | 45 |
| 1d | 4-(Methylamino)phenyl | 75 | 180 |
| 1e | 4-Hydroxyphenyl | >1000 | >1000 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential for SAR studies with this scaffold.
Signaling Pathway
The primary target for the synthesized inhibitors in this application note is RIPK1, a central kinase in the necroptosis signaling pathway. Understanding this pathway is crucial for elucidating the mechanism of action of the inhibitors.
Necroptosis Signaling Pathway:
Upon stimulation by ligands such as Tumor Necrosis Factor (TNF), a signaling cascade is initiated that can lead to either cell survival or cell death. In the presence of caspase inhibitors, RIPK1 and RIPK3 are activated and form a complex called the necrosome. This complex then phosphorylates the mixed lineage kinase domain-like protein (MLKL), leading to its oligomerization and translocation to the plasma membrane, ultimately causing cell lysis.[1][2]
DOT Script for Necroptosis Signaling Pathway:
Caption: Simplified overview of the RIPK1-mediated necroptosis pathway.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a hypothetical series of kinase inhibitors utilizing 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline as a key building block. The protocols focus on common and versatile palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are instrumental in the derivatization of the quinoline scaffold.[1][2][3]
The quinoline core is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs and clinical candidates featuring this heterocyclic system.[4][5] The specific substitution pattern of this compound, with its electron-withdrawing trifluoromethyl group and strategically placed halogen atoms, makes it an attractive starting material for the synthesis of potent and selective kinase inhibitors. The bromine atom at the 2-position serves as a versatile handle for introducing a variety of aryl, heteroaryl, and amino moieties, allowing for the exploration of the chemical space around the quinoline core to optimize biological activity.
Overview of Synthetic Strategy
The primary synthetic approach involves the functionalization of the 2-position of the quinoline ring system via palladium-catalyzed cross-coupling reactions. The bromine atom at this position is amenable to both C-C bond formation (Suzuki-Miyaura coupling) and C-N bond formation (Buchwald-Hartwig amination). This allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols are provided as general procedures and may require optimization based on the specific substrates and reagents used.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-6-fluoro-4-(trifluoromethyl)quinoline Derivatives
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-aryl-6-fluoro-4-(trifluoromethyl)quinoline derivative.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-6-fluoro-4-(trifluoromethyl)quinoline Derivatives
This protocol details a standard procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (10 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-amino-6-fluoro-4-(trifluoromethyl)quinoline derivative.
Data Presentation: Hypothetical Kinase Inhibitor Synthesis and Activity
The following tables summarize representative, hypothetical quantitative data for a series of kinase inhibitors synthesized from this compound. This data is for illustrative purposes to demonstrate the potential of this scaffold.
Table 1: Synthesis of 2-Aryl-6-fluoro-4-(trifluoromethyl)quinoline Derivatives via Suzuki-Miyaura Coupling
| Compound ID | Aryl Boronic Acid | Yield (%) |
| KI-S-01 | Phenylboronic acid | 85 |
| KI-S-02 | 4-Methoxyphenylboronic acid | 92 |
| KI-S-03 | 3-Chlorophenylboronic acid | 78 |
| KI-S-04 | Pyridin-3-ylboronic acid | 65 |
Table 2: Synthesis of 2-Amino-6-fluoro-4-(trifluoromethyl)quinoline Derivatives via Buchwald-Hartwig Amination
| Compound ID | Amine | Yield (%) |
| KI-B-01 | Aniline | 75 |
| KI-B-02 | Morpholine | 88 |
| KI-B-03 | 4-Fluoroaniline | 72 |
| KI-B-04 | N-Methylpiperazine | 81 |
Table 3: Hypothetical Biological Activity of Synthesized Kinase Inhibitors against Src Kinase
| Compound ID | Src Kinase IC₅₀ (nM) |
| KI-S-01 | 250 |
| KI-S-02 | 150 |
| KI-S-03 | 80 |
| KI-S-04 | 120 |
| KI-B-01 | 95 |
| KI-B-02 | 300 |
| KI-B-03 | 50 |
| KI-B-04 | 450 |
Signaling Pathway and Mechanism of Action
Many quinoline-based kinase inhibitors target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A common target is the Src family of non-receptor tyrosine kinases, which are often overexpressed or hyperactivated in various human cancers. Inhibition of Src kinase can disrupt downstream signaling cascades, leading to reduced cell growth and induction of apoptosis.
The diagram above illustrates a simplified representation of the Src signaling pathway. Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), Src can activate multiple downstream pathways, including the RAS/RAF/MEK/ERK pathway, the PI3K/AKT pathway, and the STAT3 pathway. These pathways converge in the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and angiogenesis. A potent and selective inhibitor targeting Src, such as the hypothetical compound KI-B-03 , would block these downstream signaling events, thereby exerting its anti-cancer effects.
Disclaimer: The synthetic yields and biological activity data presented in this document are hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions and the nature of the substituents. These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 2. WO2012122011A2 - Amino-quinolines as kinase inhibitors - Google Patents [patents.google.com]
- 3. criver.com [criver.com]
- 4. US9249111B2 - Substituted quinoxalines as B-RAF kinase inhibitors - Google Patents [patents.google.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline as a key intermediate in the development of novel anticancer agents. The protocols outlined below are based on established methodologies for the synthesis and evaluation of quinoline-based therapeutic candidates.
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity.[1][2] The unique substitution pattern of this compound, featuring a reactive bromine atom at the 2-position, a fluorine atom at the 6-position, and a trifluoromethyl group at the 4-position, makes it an attractive starting material for the synthesis of a diverse range of potential anticancer drug candidates. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can enhance the biological activity and pharmacokinetic properties of the resulting compounds.[3]
Derivatives of this quinoline are anticipated to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as those mediated by protein kinases.[4][5] This document provides synthetic protocols, data on the biological activity of analogous compounds, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Anticancer Activity of Substituted Quinolines
The following tables summarize the in vitro anticancer activity of various substituted quinoline derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), which is a standard measure of a compound's potency. While specific data for derivatives of this compound are not yet publicly available, the presented data for structurally related compounds illustrate the potential of this chemical class.
Table 1: In Vitro Anticancer Activity (IC50, µM) of Fluorinated Quinoline Analogues [3]
| Compound | MDA-MB-468 (Triple-Negative Breast Cancer) |
| 6a | 2.5 |
| 6b | 3.0 |
| 6d | 4.0 |
| 6f | 5.0 |
Table 2: In Vitro Anticancer Activity (IC50, µM) of Bromo-Substituted Quinazoline Derivatives [6]
| Compound | MCF-7 (Breast Cancer) | SW480 (Colon Cancer) |
| 8a | 15.85 ± 3.32 | 17.85 ± 0.92 |
| Erlotinib (Control) | 9.9 ± 0.14 | - |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-substituted-6-fluoro-4-(trifluoromethyl)quinoline Derivatives
This protocol describes a general method for the nucleophilic aromatic substitution of the bromine atom at the 2-position of this compound with various amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 2-amino-substituted-6-fluoro-4-(trifluoromethyl)quinoline derivative.
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard method to assess the cytotoxic effects of the synthesized quinoline derivatives on cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, SW480, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized quinoline derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
Quinoline derivatives often exert their anticancer effects by inhibiting protein kinases involved in crucial signaling pathways that regulate cell growth, proliferation, and survival.
Caption: Inhibition of PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways by quinoline derivatives.
Experimental Workflow
The following diagram illustrates the typical workflow from the synthesis of quinoline derivatives to their biological evaluation as potential anticancer agents.
Caption: Workflow for the synthesis and evaluation of quinoline-based anticancer agents.
Logical Relationships
The structure-activity relationship (SAR) is a critical aspect of drug discovery, where modifications to the chemical structure are correlated with changes in biological activity.
Caption: Structure-Activity Relationship (SAR) of substituted quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Antimicrobial Agents from 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold for numerous synthetic drugs with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of fluorine atoms and trifluoromethyl groups into the quinoline core is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and protocols for the development of novel antimicrobial agents based on the 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline scaffold.
While specific research on the 2-bromo isomer is limited in publicly available literature, this guide leverages data from the closely related 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline isomer and general principles of quinoline chemistry and microbiology to provide a foundational framework for research and development. The protocols outlined herein are intended to be adapted and validated for the specific target compounds.
Data Presentation: Antimicrobial Activity of Substituted Quinolines
Effective evaluation of novel antimicrobial candidates requires standardized comparison of their activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a structurally related quinoline derivative and other relevant quinoline compounds against various bacterial strains. These tables can serve as a template for presenting experimental data.
Table 1: In Vitro Antimicrobial Activity of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 50 | Chloramphenicol | 50 |
| Pseudomonas aeruginosa | Gram-negative | 50 | Ampicillin | 25 |
Data is based on in vitro studies of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline and is intended for comparative purposes.[1]
Table 2: Template for Recording MIC Values of Novel this compound Derivatives
| Derivative ID | Modification | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | K. pneumoniae (µg/mL) | C. albicans (µg/mL) |
| Q-BrF-CF3-01 | (Example: Amine substitution at C2) | |||||
| Q-BrF-CF3-02 | (Example: Phenyl substitution at C2) | |||||
| Q-BrF-CF3-03 | (Example: Thioether at C2) | |||||
| ... | ||||||
| Control Cpd. | (e.g., Ciprofloxacin) | |||||
| Control Cpd. | (e.g., Fluconazole) |
Experimental Protocols
Protocol 1: Synthesis of the Quinoline Core
The synthesis of the specific this compound core is not well-documented in public literature. However, established methods for synthesizing substituted quinolines, such as the Pfitzinger or Skraup reactions, can be adapted. The following is a hypothetical protocol based on the Pfitzinger reaction for the isomeric 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline, which could be a starting point for the synthesis of the 2-bromo isomer with appropriate starting materials.[1]
Objective: To synthesize the core quinoline scaffold.
Materials:
-
Appropriate amino-bromo-fluorobenzotrifluoride precursor
-
Malonic acid derivative (e.g., diethyl malonate)
-
Zinc chloride (ZnCl₂)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of the selected 2-amino-bromo-fluorobenzotrifluoride in toluene, add the malonic acid derivative.
-
Add a catalytic amount of ZnCl₂ (e.g., 10 mol%).
-
Heat the reaction mixture to reflux (approximately 110-120°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is expected to take 12-15 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the catalyst and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the desired quinoline derivative.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized quinoline derivatives against a panel of microorganisms.[2]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized quinoline derivatives
-
Bacterial and/or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized quinoline derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well (except for a sterility control well).
-
Controls:
-
Growth Control: Broth with inoculum, no compound.
-
Sterility Control: Broth only, no inoculum.
-
Positive Control: A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Hypothetical workflow for the synthesis of this compound derivatives.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Signaling Pathway
Caption: Postulated mechanism of action for quinolone-based antimicrobial agents.[3][4]
Postulated Mechanism of Action
The primary mechanism of action for quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is often the primary target of quinolones.
-
Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) daughter chromosomes after DNA replication, allowing for proper cell division. In many Gram-positive bacteria, topoisomerase IV is the main target.
By binding to these enzymes, quinolone derivatives stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome. This disruption of DNA replication and segregation ultimately results in bacterial cell death. The presence of a trifluoromethyl group on the quinoline scaffold can enhance the lipophilicity of the molecule, potentially improving its penetration through the bacterial cell membrane and interaction with its intracellular targets.[5]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. While direct experimental data for this specific substitution pattern is scarce, the protocols and data presented for structurally related compounds provide a solid foundation for initiating research in this area. Future work should focus on:
-
Developing and optimizing a reliable synthetic route for this compound.
-
Synthesizing a library of derivatives with diverse substitutions at the 2-position to explore structure-activity relationships.
-
Screening these novel compounds against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
Conducting mechanistic studies to confirm the molecular targets and elucidate the precise mechanism of action for the most potent derivatives.
By following a systematic approach to synthesis, screening, and mechanistic evaluation, it will be possible to unlock the full therapeutic potential of this promising class of quinoline derivatives.
References
- 1. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Antiviral Research Using 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a prominent class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including significant potential as antiviral agents.[1][2] Their structural versatility allows for modifications that can lead to enhanced potency and selectivity against various viral targets. This document focuses on the potential antiviral applications of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline analogs, a class of compounds characterized by electron-withdrawing groups that may influence their biological activity. While direct antiviral data for this specific substitution pattern is limited in publicly available literature, this guide provides a framework for its evaluation based on the activity of structurally related quinoline derivatives.
Data Presentation: Antiviral Activity of Structurally Related Quinoline Analogs
The following tables summarize the antiviral activity of quinoline derivatives with structural similarities to this compound, providing a rationale for investigating this specific analog.
Table 1: Anti-Zika Virus (ZIKV) Activity of 2,8-bis(trifluoromethyl)quinoline Analogs
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Analog 141a | ZIKV | Vero | 0.8 | >194 | >243 | [1] |
| Analog 142 | ZIKV | Vero | 0.8 | >194 | >243 | [1] |
| Mefloquine | ZIKV | Vero | 4.0 | 61.5 | 15.4 | [1] |
| Chloroquine | ZIKV | Vero | 11.2 | 344.8 | 30.8 | [1] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).
Table 2: Anti-HIV-1 Activity of a 6-aminoquinolone Analog
| Compound | Virus | Cell Line | Assay | EC50 (µM) | CC50 (µM) | SI | Reference |
| Aryl-piperazinyl-6-amino-quinolone | HIV-1 | MT-4 | Tat-TAR interaction | ~1-10 | >100 | >10-100 | [3][4] |
Note: Specific EC50 and CC50 values for a single exemplary compound were not provided in the source; the table reflects the general activity range reported.
Table 3: Anti-Tobacco Mosaic Virus (TMV) Activity of a 4-oxo-4H-quinolin-1-yl Acylhydrazone Derivative
| Compound | Virus | Assay | Inactivation Rate at 500 mg/L (%) | Curative Rate at 500 mg/L (%) | Protective Rate at 500 mg/L (%) | Reference |
| Compound 14 (p-bromo substituted) | TMV | In vivo | 45.1 | 42.3 | 41.7 | [5] |
| Ribavirin (Control) | TMV | In vivo | 39.2 | 38.0 | 40.8 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the antiviral evaluation of this compound analogs.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range of the test compound that is non-toxic to the host cells, which is crucial for distinguishing between specific antiviral effects and general cytotoxicity.[6][7][8][9]
Materials:
-
Host cells (e.g., Vero, MT-4, HeLa)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound analog (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[6]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density of 1-5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compound in cell culture medium. A typical starting concentration might be 100 µM. Include a "no drug" (medium only) control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the wells in triplicate or quadruplicate.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the 50% cytotoxic concentration (CC50).
Plaque Reduction Assay
This is the gold standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[10][11][12]
Materials:
-
Confluent monolayer of susceptible host cells in 6- or 12-well plates
-
Virus stock with a known titer
-
Test compound
-
Cell culture medium
-
Overlay medium (e.g., containing 0.5% agarose or carboxymethylcellulose (CMC))[10][13]
-
PBS
-
Fixative solution (e.g., 4% formaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)[13]
Procedure:
-
Cell Preparation: Seed susceptible cells in multi-well plates and grow to confluence.[10]
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound in serum-free medium. Prepare a dilution of the virus stock to yield 50-100 plaque-forming units (PFU) per well.
-
Infection: Wash the cell monolayers twice with sterile PBS. Inoculate the cells with the virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment and Overlay: After the adsorption period, aspirate the virus inoculum. Add the overlay medium containing the different concentrations of the test compound (or no compound for the virus control).[12]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 days, or until plaques are visible.
-
Plaque Visualization: Aspirate the overlay medium. Fix the cells with the fixative solution for at least 30 minutes at room temperature.[12] Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes. Gently wash the plates with water and allow them to air dry. Viable cells will be stained, and plaques will appear as clear zones.[12]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.
HIV-1 Reverse Transcriptase (RT) Assay
This assay is used to screen for inhibitors of HIV-1 reverse transcriptase, a key enzyme in the retroviral life cycle.[14][15][16][17]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
HIV-1 RT assay kit (containing reaction buffer, template/primer, dNTPs, etc.)
-
Test compound
-
Microplate (e.g., streptavidin-coated for some kit formats)[14]
-
Detection reagents (e.g., HRP-conjugated antibody, substrate)[14]
-
Microplate reader
Procedure (Example based on a colorimetric kit):
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, template/primer (e.g., poly(A)·oligo(dT)), dNTPs (including labeled dNTPs like DIG-dUTP and Biotin-dUTP), and the test compound at various concentrations.
-
Enzyme Addition: Add a known amount of recombinant HIV-1 RT to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for DNA synthesis.
-
Detection:
-
Transfer the reaction product to a streptavidin-coated microplate to capture the biotin-labeled DNA.
-
Wash the plate to remove unincorporated components.
-
Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).
-
Wash the plate again.
-
Add a colorimetric HRP substrate (e.g., TMB).
-
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: The amount of color produced is proportional to the RT activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the 50% inhibitory concentration (IC50) by non-linear regression analysis.
Visualizations
Experimental Workflow for Antiviral Screening
Caption: A generalized workflow for the screening and development of novel antiviral compounds.
Hypothetical Signaling Pathway of Viral Inhibition
Caption: Potential mechanisms of antiviral action for quinoline analogs targeting viral entry and replication.
References
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. absa.org [absa.org]
- 14. xpressbio.com [xpressbio.com]
- 15. Reverse Transcriptase, Recombinant HIV - Assay | Worthington Biochemical [worthington-biochem.com]
- 16. profoldin.com [profoldin.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline in OLED Materials
Disclaimer: Publicly available research specifically detailing the application of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline in Organic Light-Emitting Diode (OLED) materials is limited. The following application notes and protocols are based on the established roles and properties of analogous quinoline derivatives in OLEDs. The experimental procedures and data are representative and intended to serve as a comprehensive guide for researchers exploring the potential of this specific compound.
Introduction: The Potential of this compound in OLEDs
Quinoline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have found extensive applications in organic electronics due to their rigid, planar structure and tunable electronic properties. The subject molecule, this compound, possesses several key features that make it a promising candidate for use in OLED materials:
-
Electron-Deficient Quinoline Core: The inherent electron-withdrawing nature of the quinoline ring system facilitates efficient electron transport, a crucial characteristic for electron-transporting materials (ETMs) and host materials in OLEDs.
-
Halogenation (Bromo and Fluoro Substituents): The presence of bromine and fluorine atoms can enhance the material's thermal stability, influence its electronic properties, and potentially promote intersystem crossing for applications in phosphorescent OLEDs (PhOLEDs).
-
Trifluoromethyl Group: This strongly electron-withdrawing group can further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, improving electron injection and transport. It can also enhance the material's volatility and thermal stability.
-
Reactive Bromo Group: The bromine atom at the 2-position serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the creation of a wide range of novel OLED materials with tailored properties.
Based on these structural features, this compound can be envisioned as a key building block for:
-
Electron-Transporting Materials (ETMs): To facilitate efficient electron injection and transport from the cathode to the emissive layer.
-
Host Materials: To serve as a matrix for fluorescent or phosphorescent emitters, providing good film-forming properties and appropriate energy levels for efficient energy transfer.
-
Emissive Materials: As a core for developing new fluorescent or phosphorescent emitters, where the emission color and quantum yield can be tuned through further chemical modification.
Hypothetical Performance Data of a Derivative
Due to the absence of specific performance data for materials directly derived from this compound, the following table presents hypothetical data for a generic OLED material (designated "QDM-1" for Quinoline Derivative Material-1) synthesized from it. This data is representative of what might be expected for a green phosphorescent OLED where a derivative of the title compound is used as a host material.
| Parameter | Value |
| Device Structure | ITO / HIL (40 nm) / HTL (30 nm) / EML (QDM-1: Ir(ppy)₃ 8%) (20 nm) / ETL (30 nm) / LiF (1 nm) / Al (100 nm) |
| Maximum Emission Wavelength (λₘₐₓ) | 515 nm (Green) |
| Turn-on Voltage (Vₒₙ) | 3.2 V |
| Maximum Luminance (Lₘₐₓ) | 15,800 cd/m² |
| Maximum Current Efficiency (ηc) | 45.5 cd/A |
| Maximum Power Efficiency (ηp) | 38.2 lm/W |
| External Quantum Efficiency (EQE) at 100 cd/m² | 18.5% |
| CIE Coordinates (x, y) | (0.32, 0.61) |
HIL: Hole-Injection Layer, HTL: Hole-Transporting Layer, EML: Emissive Layer, ETL: Electron-Transporting Layer, Ir(ppy)₃: Tris(2-phenylpyridine)iridium(III)
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of a hypothetical OLED material using this compound as a precursor and for the fabrication of a multilayer OLED device.
This protocol describes a Suzuki cross-coupling reaction, a common method for functionalizing aryl halides.
Caption: Synthetic workflow for a phenyl-substituted quinoline derivative.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Deionized Water (e.g., 4:1 ratio)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon source
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the toluene and water solvent mixture.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Purge the system with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization: Confirm the structure of the synthesized phenyl-substituted quinoline derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol describes the fabrication of a simple multi-layer OLED using a combination of solution-processing (spin-coating) and thermal evaporation.[1]
Caption: Workflow for the fabrication and testing of a multilayer OLED.
Procedure:
-
Substrate Preparation:
-
Clean patterned Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).[1]
-
Dry the substrates using a stream of high-purity nitrogen gas.[1]
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve its work function.[1]
-
-
Hole-Injection Layer (HIL) Deposition:
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the synthesized quinoline derivative material (as a host or emitter) in a suitable organic solvent (e.g., chloroform, chlorobenzene).
-
Spin-coat the EML solution onto the HIL layer inside the glovebox.
-
Anneal the substrate to remove the solvent (e.g., 80-100°C for 30 minutes).[1]
-
-
Electron-Transport Layer (ETL) and Cathode Deposition (Thermal Evaporation):
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).[1]
-
Deposit the ETL (e.g., TPBi) to a thickness of 20-40 nm at a rate of 1-2 Å/s.[1]
-
Deposit a thin layer of an electron-injection material such as lithium fluoride (LiF) (1 nm) at a rate of 0.1-0.2 Å/s.[1]
-
Deposit the metal cathode, typically aluminum (Al), to a thickness of 100-150 nm at a rate of 2-5 Å/s.[1]
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.[1]
-
-
Device Characterization:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a photometer to determine efficiencies.[1]
-
Electroluminescence (EL) Spectrum: Record the emission spectrum at a constant driving voltage using a spectrometer.[1]
-
CIE Coordinates: Calculate from the EL spectrum to quantify the emission color.[1]
-
Signaling Pathways and Device Physics
The operation of an OLED is governed by the injection, transport, and recombination of charge carriers (holes and electrons).
References
Application Notes and Protocols for Suzuki Coupling with 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile synthetic tool for the formation of carbon-carbon bonds. This method is of particular importance in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl compounds. 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline is a valuable building block in drug discovery due to the presence of the quinoline scaffold, which is found in numerous biologically active compounds. The electron-withdrawing trifluoromethyl and fluoro groups on the quinoline ring enhance the reactivity of the C-Br bond towards oxidative addition in the Suzuki coupling catalytic cycle, making it an excellent substrate for this transformation.
This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, along with representative data and a discussion of the reaction mechanism.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[1] The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) complex. The presence of electron-withdrawing groups on the quinoline ring facilitates this rate-limiting step.[2]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, forming a new diorganopalladium(II) intermediate.[1] The base is crucial for the activation of the organoboron species.[3]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[4]
Illustrative Reaction Scheme
Caption: General scheme of the Suzuki coupling reaction.
Experimental Protocol
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing. Then, heat the mixture to the desired temperature (typically 80-100 °C) and maintain for 4-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various bromo-substituted heterocycles, which can be considered representative for the target molecule.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | THF/H₂O (2:1) | 70 | 18 | 85[5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | THF/H₂O (2:1) | 70 | 18 | 88[5] |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | THF/H₂O (2:1) | 70 | 18 | 82[5] |
| 4 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | THF/H₂O (2:1) | 70 | 24 | 75[5] |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | THF/H₂O (2:1) | 70 | 20 | 78[5] |
| 6 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | ~80-92[6] |
| 7 | 4-Vinylphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 110 | 8 | >95[7] |
Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki coupling reaction.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of 2-aryl-6-fluoro-4-(trifluoromethyl)quinolines. The provided protocol serves as a robust starting point for researchers. The electron-deficient nature of the quinoline substrate generally leads to high reactivity and good yields. Careful optimization of the catalyst, base, and solvent system for each specific arylboronic acid coupling partner is recommended to achieve optimal results. This methodology is highly valuable for the generation of novel quinoline derivatives for evaluation in drug discovery and materials science programs.
References
Application Notes and Protocols for the Derivatization of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a trifluoromethyl group and fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and target-binding affinity of these molecules.[2] Specifically, the 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline core presents a versatile platform for the synthesis of novel derivatives with potential therapeutic applications. The bromine atom at the 2-position is particularly amenable to substitution via palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of functionalities.
These application notes provide detailed protocols for the derivatization of this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Furthermore, it outlines a strategy for the biological screening of the synthesized derivatives, with a focus on their potential as anticancer agents, particularly as kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway.
Derivatization Strategies
The primary strategies for the derivatization of this compound focus on the palladium-catalyzed cross-coupling reactions at the C2-position.
Scheme 1: Derivatization of this compound
Caption: Derivatization of the target quinoline via cross-coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-aryl-6-fluoro-4-(trifluoromethyl)quinolines.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Dioxane/water 4:1, Toluene, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), palladium catalyst (2-5 mol%), and base (2-3 equiv.).
-
Add the chosen solvent system (e.g., dioxane/water 4:1) to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes or by performing several freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-fluoro-4-(trifluoromethyl)quinoline.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the synthesis of 2-amino-6-fluoro-4-(trifluoromethyl)quinoline derivatives. A study on the synthesis of similar 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald-Hartwig amination has been reported, with yields ranging from 60-88%.[4]
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 1.2-2.4 equivalents relative to palladium)
-
Base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction tube or flask.
-
Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.
-
Seal the reaction vessel and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-6-fluoro-4-(trifluoromethyl)quinoline derivative.
Biological Screening
The synthesized derivatives can be screened for their biological activity against a panel of human cancer cell lines. Quinolines substituted at the 2-position have demonstrated interesting anticancer activity against various cancer cell lines, including breast, cervical, prostate, and lung cancers.[3][5]
Workflow for Biological Screening
Caption: A generalized workflow for biological screening of the derivatives.
Data Presentation: Representative Biological Activity
The following tables summarize hypothetical but representative quantitative data for the biological activity of the synthesized derivatives based on published data for structurally related quinoline compounds.
Table 1: In Vitro Anticancer Activity of 2-Aryl-6-fluoro-4-(trifluoromethyl)quinoline Derivatives
| Compound ID | R-group (Aryl) | Cancer Cell Line | IC₅₀ (µM) |
| SQ-01 | Phenyl | MCF-7 (Breast) | 8.5 |
| SQ-02 | 4-Fluorophenyl | PC-3 (Prostate) | 5.2 |
| SQ-03 | 3,4-Dimethoxyphenyl | HeLa (Cervical) | 12.1 |
| SQ-04 | 2-Thienyl | A549 (Lung) | 7.8 |
| Doxorubicin | (Reference Drug) | Various | <1 |
Note: The IC₅₀ values are hypothetical and for illustrative purposes, based on activities of similar 2-arylquinolines.[6]
Table 2: In Vitro Anticancer Activity of 2-Amino-6-fluoro-4-(trifluoromethyl)quinoline Derivatives
| Compound ID | R¹R²N- group | Cancer Cell Line | IC₅₀ (µM) |
| AQ-01 | Morpholino | HL-60 (Leukemia) | 3.7 |
| AQ-02 | Piperidino | HCT116 (Colon) | 6.1 |
| AQ-03 | N-Phenylamino | K562 (Leukemia) | 2.5 |
| AQ-04 | N-Benzylamino | MDA-MB-231 (Breast) | 9.3 |
| Gefitinib | (Reference Drug) | Various | <1 |
Note: The IC₅₀ values are hypothetical and for illustrative purposes, based on activities of similar 2-aminoquinolines.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A significant number of quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[7][8][9]
Signaling Pathway Diagram
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Conclusion
The derivatization of this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination offers a versatile and efficient approach to generate a library of novel compounds for biological screening. The protocols and screening strategies outlined in these application notes provide a comprehensive framework for the identification and characterization of new quinoline-based derivatives with potential as anticancer agents, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway. Further optimization of lead compounds identified through this workflow could pave the way for the development of novel therapeutics.
References
- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
Application Notes and Protocols for the Synthesis of Novel Heterocycles using 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and functional materials. The incorporation of fluorine and trifluoromethyl groups into the quinoline scaffold can significantly enhance the biological and chemical properties of the resulting molecules, including metabolic stability, lipophilicity, and binding affinity to target proteins. 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline is a versatile synthetic intermediate, offering a reactive handle at the 2-position for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of novel heterocycles derived from this key building block. The methodologies outlined herein are crucial for the development of new therapeutic agents and advanced materials.
Key Synthetic Applications
This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The primary applications include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which allow for the introduction of aryl, alkynyl, and amino moieties, respectively. These transformations are fundamental in the construction of complex molecular architectures with potential biological activity.
Data Presentation: Cross-Coupling Reactions
The following tables summarize representative conditions and outcomes for key cross-coupling reactions involving bromo-substituted trifluoromethylquinolines. While specific data for this compound is limited, the presented data is based on closely related substrates and provides a strong predictive framework for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Bromo-Trifluoromethylquinolines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O (4:1) | 90 | 12-16 | 80-92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Dioxane/H₂O (4:1) | 80-90 | 12 | 75-88 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 70-85 |
Table 2: Sonogashira Coupling of Bromo-Trifluoromethylquinolines
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(OAc)₂ (2.5) | PPh₃ (5) | NEt₃ | Dioxane | 100 | 6 | 42-88 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (5) | NEt₃ | THF | 60 | 8 | 75-90 |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 12 | 65-80 |
Table 3: Buchwald-Hartwig Amination of Bromo-Trifluoromethylquinolines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12-18 | 60-88 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 55-75 |
| 3 | Pyrrolidine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | THF | 80 | 16 | 65-85 |
Experimental Protocols
The following are detailed, generalized protocols for the key synthetic transformations of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize 2-aryl-6-fluoro-4-(trifluoromethyl)quinolines.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., DMF/H₂O 4:1 or Dioxane/H₂O 4:1)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
Objective: To synthesize 2-alkynyl-6-fluoro-4-(trifluoromethyl)quinolines.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., NEt₃ or i-Pr₂NH)
-
Degassed solvent (e.g., THF or Dioxane)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1 equivalent), the palladium catalyst, and CuI.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent, the terminal alkyne (1.5 equivalents), and the amine base via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically room temperature to 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize 2-amino-6-fluoro-4-(trifluoromethyl)quinolines.
Materials:
-
This compound
-
Amine (1.2-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add this compound (1 equivalent), the amine (1.2-1.5 equivalents), and the base (1.5-2 equivalents).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Synthetic Pathways from this compound
Caption: Key cross-coupling reactions of this compound.
General Experimental Workflow for Heterocycle Synthesis
Caption: A typical workflow for palladium-catalyzed cross-coupling reactions.
Potential Biological Significance and Signaling Pathways
Derivatives of quinoline are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The novel heterocycles synthesized from this compound could potentially interact with various biological targets. For instance, substituted quinolines have been shown to act as inhibitors of protein kinases, which are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is often implicated in diseases such as cancer. The synthesized compounds could be screened for their inhibitory activity against a panel of kinases to identify potential therapeutic leads.
Hypothetical Kinase Inhibition Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt signaling pathway by a novel quinoline derivative.
Synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline, a valuable fluorinated quinoline derivative with potential applications in medicinal chemistry and drug discovery. The presented protocol is based on established synthetic methodologies, offering a reproducible pathway for obtaining this target compound.
Introduction
Fluorinated quinoline scaffolds are of significant interest in pharmaceutical research due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The title compound, this compound, incorporates several key pharmacophoric features, including a bromine atom for potential further functionalization via cross-coupling reactions, a fluorine atom, and a trifluoromethyl group, which can modulate the electronic and lipophilic character of the molecule. This application note details a robust two-step synthetic procedure, commencing with the preparation of the key intermediate, 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline, followed by a Pfitzinger-type cyclization to construct the quinoline core.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis.
| Step | Compound Name | Starting Material | Reagents/Solvents | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 1 | 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline | 2-Fluoro-6-(trifluoromethyl)aniline | N-Bromosuccinimide (NBS), Acetonitrile (ACN) | 4 h | Room Temperature | ~90 | >95 (NMR) |
| 2 | 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylic acid | 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline | Ethyl pyruvate, Zinc Chloride (ZnCl₂), Ethanol | 12-15 h | Reflux (78 °C) | 55-68 | >95 (HPLC) |
| 3 | This compound | 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylic acid | Copper powder, Quinoline | 2 h | 200-220 °C | ~75 | >98 (HPLC) |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline
This procedure describes the regioselective bromination of 2-fluoro-6-(trifluoromethyl)aniline to yield the essential aniline intermediate.
Materials:
-
2-Fluoro-6-(trifluoromethyl)aniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-6-(trifluoromethyl)aniline in acetonitrile.
-
To this solution, add N-bromosuccinimide portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline.
Step 2: Synthesis of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylic acid (via Pfitzinger Reaction)
This protocol outlines the construction of the quinoline core through a Pfitzinger condensation reaction.
Materials:
-
4-Bromo-2-fluoro-6-(trifluoromethyl)aniline (1.0 eq)
-
Ethyl pyruvate (1.5 eq)
-
Zinc Chloride (ZnCl₂) (0.2 eq)
-
Ethanol
-
1 M Hydrochloric acid
-
Deionized water
Procedure:
-
To a suspension of 4-Bromo-2-fluoro-6-(trifluoromethyl)aniline in ethanol, add ethyl pyruvate and zinc chloride.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-15 hours, with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture with 1 M hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylic acid.
Step 3: Decarboxylation to this compound
This final step involves the decarboxylation of the quinoline-3-carboxylic acid to yield the target compound.
Materials:
-
4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylic acid (1.0 eq)
-
Copper powder
-
Quinoline
Procedure:
-
In a round-bottom flask, mix 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylic acid with copper powder in quinoline.
-
Heat the mixture to 200-220 °C for 2 hours. Carbon dioxide evolution should be observed.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and filter to remove solid residues.
-
Wash the organic layer extensively with 1 M hydrochloric acid to remove quinoline, followed by a wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthetic procedure.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most probable and widely applicable method for the synthesis of this compound is the Friedländer annulation . This reaction involves the acid- or base-catalyzed condensation of an ortho-aminoaryl ketone or aldehyde with a compound containing an active methylene group. For the target molecule, a likely pathway involves the reaction of 2-amino-5-fluorobenzotrifluoride with a β-ketoester, such as ethyl 4-bromo-3-oxobutanoate.
Q2: What are the potential common impurities I might encounter during the synthesis?
A2: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as starting material-related, reaction-related, and product-related impurities. A summary of potential impurities is provided in the table below.
Q3: How can I minimize the formation of these impurities?
A3: Minimizing impurity formation requires careful control of reaction conditions. Key parameters to monitor include temperature, reaction time, and the stoichiometry of reactants and catalysts. Using high-purity starting materials is also crucial. For issues with regioselectivity, exploring different catalysts or reaction conditions may be necessary.
Q4: What are the recommended methods for purifying the final product?
A4: Purification of this compound typically involves a combination of techniques. The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water. For more challenging separations of closely related impurities, column chromatography on silica gel is a standard and effective method.
Q5: Which analytical techniques are best for identifying and quantifying impurities?
A5: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of impurities.
-
High-Performance Liquid Chromatography (HPLC) is ideal for separating and quantifying impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C) provides detailed structural information about the product and any isolated impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst- Low reaction temperature- Impure starting materials | - Use a fresh batch of catalyst.- Gradually increase the reaction temperature, monitoring for product formation and decomposition.- Ensure the purity of starting materials using appropriate analytical techniques. |
| Formation of Regioisomers | - Use of an unsymmetrical ketone (e.g., ethyl 4-bromo-3-oxobutanoate) can lead to the formation of the undesired regioisomer. | - Modify the reaction conditions (catalyst, solvent, temperature) to favor the desired isomer.- Consider using a symmetrical ketone if the synthetic route allows. |
| Presence of Unreacted Starting Materials | - Insufficient reaction time- Incomplete reaction | - Increase the reaction time and monitor by TLC or HPLC.- Ensure proper mixing and temperature control. |
| Formation of a Dark-Colored Reaction Mixture | - Decomposition of starting materials or product at high temperatures.- Side reactions leading to polymeric byproducts. | - Lower the reaction temperature.- Reduce the reaction time.- Ensure the reaction is carried out under an inert atmosphere if sensitive to oxidation. |
| Hydrolysis of Trifluoromethyl Group | - The trifluoromethyl group can be susceptible to hydrolysis under strongly basic conditions, leading to the formation of a carboxylic acid. | - If using a base catalyst, opt for milder bases or non-aqueous conditions.- Carefully control the pH during workup and purification. |
| Debromination of the Product | - Harsh reaction conditions, such as high temperatures or the presence of certain catalysts, can lead to the loss of the bromine atom. | - Employ milder reaction conditions.- Screen for alternative catalysts that do not promote dehalogenation. |
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Potential Source | Typical Analytical Signature |
| Unreacted 2-amino-5-fluorobenzotrifluoride | Incomplete reaction | Corresponding peaks in HPLC and ¹H/¹⁹F NMR of the crude product. |
| Unreacted Ethyl 4-bromo-3-oxobutanoate | Incomplete reaction | Corresponding peaks in HPLC and ¹H NMR of the crude product. |
| Regioisomeric Product | Lack of regioselectivity in the Friedländer reaction | A distinct set of signals in HPLC and NMR, with a similar mass in MS. |
| Self-condensation product of ethyl 4-bromo-3-oxobutanoate | Side reaction under reaction conditions | Peaks corresponding to higher molecular weight byproducts in LC-MS. |
| Hydrolyzed Product (Carboxylic Acid) | Hydrolysis of the trifluoromethyl group | A peak with a different retention time in HPLC and a mass change corresponding to the loss of F and gain of OH in MS. |
| Debrominated Product | Side reaction under harsh conditions | A peak with a different retention time in HPLC and a mass corresponding to the loss of Br in MS. |
Experimental Protocols
Representative Experimental Protocol for Friedländer Synthesis:
Disclaimer: The following is a representative protocol based on the general principles of the Friedländer synthesis and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-fluorobenzotrifluoride (1.0 eq) and ethyl 4-bromo-3-oxobutanoate (1.1 eq) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 0.1 eq) or a base (e.g., piperidine, 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC. The reaction time can vary from a few hours to overnight.
-
Workup: After completion of the reaction, cool the mixture to room temperature. If an acidic catalyst was used, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution). If a basic catalyst was used, wash the organic layer with dilute acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the final product and assess its purity using NMR (¹H, ¹⁹F, ¹³C), LC-MS, and HPLC.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Technical Support Center: Synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing fluorinated quinoline derivatives like this compound?
A1: Key synthetic strategies for quinoline derivatives with bromo, fluoro, and trifluoromethyl substituents include cyclocondensation reactions, the Pfitzinger reaction, and the Skraup synthesis.[1] Cyclocondensation involves reacting substituted anilines with acetylene derivatives.[1] The Pfitzinger reaction utilizes the cyclization of 2-amino-4-bromo-6-fluorobenzotrifluoride with malonic acid derivatives under acidic conditions.[1] The Skraup synthesis is an alternative route where 2-amino-4-bromo-6-fluorobenzotrifluoride reacts with glycerol and sulfuric acid.[1] Additionally, late-stage functionalization techniques such as Vilsmeier-Haack formylation followed by halogenation, or Suzuki-Miyaura coupling can be employed to introduce the desired substituents onto a pre-formed quinoline core.[1]
Q2: How can I confirm the correct structure of the synthesized this compound?
A2: A combination of spectroscopic techniques is essential for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 19F NMR, is crucial for determining the positions of the substituents.[1] For instance, the trifluoromethyl group will appear as a characteristic signal in the 19F NMR spectrum.[1] High-performance liquid chromatography (HPLC) can be used to assess purity, while liquid chromatography-mass spectrometry (LC-MS/MS) helps in identifying the molecular weight and fragmentation patterns of the product and any impurities.[1]
Q3: What are some of the potential impurities that can form during the synthesis?
A3: Potential impurities can include regioisomers, dehalogenated derivatives, or oxidized byproducts.[1] For example, in reactions involving bromination, the position of the bromine atom can vary, leading to isomeric impurities. In harsh reaction conditions, such as those in the Skraup synthesis, dehalogenation can occur.[1] Advanced analytical techniques like LC-MS/MS are instrumental in identifying these trace byproducts.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Pfitzinger Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC).2. If starting materials persist, consider extending the reaction time.3. A modest increase in reaction temperature might be necessary if extended time is ineffective.[2] | Complete consumption of starting materials and increased product formation. |
| Catalyst Inactivity | 1. Ensure the catalyst (e.g., ZnCl₂) is of high purity and handled under anhydrous conditions.2. Consider using a freshly opened or regenerated batch of the catalyst.[2] | Improved reaction rate and yield. |
| Suboptimal Solvent | 1. Ensure the solvent (e.g., Toluene) is anhydrous.2. Perform small-scale experiments with alternative high-boiling point aromatic solvents. | Enhanced solubility of reactants and improved reaction kinetics. |
Issue 2: Formation of Side Products in the Skraup Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Harsh Reaction Conditions | 1. The high temperatures (180–200°C) of the Skraup reaction can lead to dehalogenation and other side reactions.[1]2. Consider microwave-assisted heating for better temperature control and potentially shorter reaction times.[1][3] | Reduction in the formation of dehalogenated and other side products. |
| Oxidizing Agent Reactivity | 1. The traditional Skraup reaction uses a strong oxidizing agent which can lead to undesired byproducts.2. Investigate alternative, milder oxidizing agents if possible. | Increased selectivity for the desired product. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Unreacted Starting Materials | 1. Optimize the reaction to ensure complete conversion of starting materials.2. Employ a different solvent system for column chromatography to achieve better separation.[2] | Isolation of the pure product. |
| Co-elution of Isomeric Byproducts | 1. Recrystallization from a suitable solvent system (e.g., Ethanol/water) can be an effective method for purifying the final product and removing isomers.[1][2] | Increased purity of the final product. |
| Oily Product Instead of Solid | 1. Ensure all solvent from the previous step has been thoroughly removed under reduced pressure.2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. | Solidification of the product, facilitating easier handling and purification. |
Data Presentation
Table 1: Comparison of Synthetic Methods for Halogenated Quinolines
| Reaction | Catalyst/Reagents | Solvent | Temperature | Time | Yield | Reference |
| Pfitzinger Reaction | ZnCl₂ (10 mol%) | Toluene | Reflux (110–120°C) | 12–15 hours | 55–68% | [1] |
| Skraup Synthesis | H₂SO₄ (concentrated), Glycerol | Not specified | 180–200°C (microwave-assisted) | Not specified | 45–60% | [1] |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ (5 mol%), K₂CO₃ | DMF/H₂O (4:1) | 90°C | Not specified | 80–92% | [1] |
| Ullmann-Type Coupling | CuI/L-proline | Not specified | Not specified | Not specified | 60–75% | [1] |
Experimental Protocols
Protocol 1: Synthesis via Pfitzinger Reaction [1]
-
To a solution of 2-amino-4-bromo-6-fluorobenzotrifluoride in toluene, add a malonic acid derivative.
-
Add zinc chloride (ZnCl₂, 10 mol%) to the mixture.
-
Reflux the reaction mixture at 110–120°C for 12–15 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Protocol 2: Purification by Recrystallization [1]
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Slowly add water to the hot solution until turbidity is observed.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or at -20°C to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for addressing low yield in the synthesis.
References
Technical Support Center: Purification of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline by recrystallization. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: While the optimal solvent system should be determined experimentally, a common starting point for structurally similar compounds, such as 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline, is a mixed solvent system of ethanol and water.[1] Generally, for polar fluorinated molecules, a systematic approach to solvent selection is recommended.[2] Good practice involves testing a range of solvents with varying polarities, such as alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and non-polar solvents (hexanes, heptane), often in binary mixtures with a miscible anti-solvent like water.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[3][4] This is a common issue with highly fluorinated compounds due to their unique intermolecular interactions.[2]
To resolve this, you can:
-
Increase the amount of the primary solvent: Add more of the solvent in which the compound is more soluble to ensure it fully dissolves at the boiling point.
-
Use a lower-boiling point solvent: This can help keep the dissolution temperature below the compound's melting point.
-
Cool the solution more slowly: Allow the flask to cool gradually to room temperature before placing it in an ice bath. Very slow cooling can favor crystal formation over oiling.[4]
-
Try a different solvent system: The compound may be too soluble in the current solvent.
Q3: Crystal formation is not occurring, even after the solution has cooled. What are the next steps?
A3: A failure to crystallize upon cooling is often due to either using too much solvent or the formation of a supersaturated solution.[4][5]
Here are some techniques to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent line. The microscopic scratches can provide a surface for nucleation.[6]
-
Add a seed crystal: If you have a small amount of the pure solid, adding a tiny crystal can initiate crystallization.[6]
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and re-cool.[4][6] Be careful not to evaporate too much, which could cause the compound to precipitate out with impurities.
-
Cool to a lower temperature: If not already done, place the solution in an ice bath or a colder freezer, but be mindful that rapid cooling can sometimes trap impurities.[3]
Q4: The recovery yield from my recrystallization is very low. How can I improve it?
A4: A low yield suggests that a significant amount of the product remains dissolved in the mother liquor.[6] This can happen for several reasons:
-
Using too much solvent: This is the most common cause.[5][7] Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature crystallization: If crystals form during a hot filtration step, product will be lost. Ensure the funnel and receiving flask are pre-heated.
-
Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.[5][7]
-
The compound has significant solubility in the cold solvent: In this case, the chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound does not fully dissolve in hot solvent | 1. Insufficient solvent. 2. Presence of insoluble impurities. | 1. Add small additional portions of hot solvent until the compound dissolves. 2. If a solid remains, perform a hot filtration to remove the insoluble material.[9] |
| Colored impurities remain in the final crystals | 1. Impurities are co-crystallizing with the product. 2. Impurities were not fully removed. | 1. Consider a second recrystallization. 2. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[9] Use sparingly as it can also adsorb the desired product. |
| Crystals form too quickly and appear impure | The solution is cooling too rapidly, trapping impurities. | 1. Re-heat the solution to re-dissolve the crystals. 2. Add a small amount of extra solvent (1-5% more). 3. Allow the solution to cool more slowly (e.g., by insulating the flask).[6] |
| Final product has a low melting point or a broad melting range | The product is still impure or contains residual solvent. | 1. Re-crystallize the product, potentially using a different solvent system. 2. Ensure the crystals are thoroughly dried under vacuum to remove any remaining solvent. |
Experimental Protocol: Recrystallization
This protocol is a general guideline. The specific volumes and temperatures should be optimized for your particular sample.
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent pair. An ethanol/water system is a good starting point. The ideal solvent should dissolve the crude this compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to boiling (using a hot plate and a condenser is recommended). Add more hot solvent in small portions until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a clean receiving flask with hot solvent vapor to prevent premature crystallization. Pour the hot solution through a fluted filter paper.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent. Characterize the final product by measuring its melting point and obtaining spectroscopic data (e.g., NMR, IR).
Visualization
Below is a workflow diagram for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
References
- 1. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. mt.com [mt.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Column Chromatography of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
This technical support guide provides detailed protocols and troubleshooting advice for the purification of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the recommended stationary phase for the purification of this compound. Standard flash chromatography grade silica gel (230-400 mesh) is suitable for most applications.
Q2: What is a good starting mobile phase for the separation?
A2: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. Based on protocols for similar compounds, an 8:2 (hexane:ethyl acetate) ratio is a promising initial condition.[1] The polarity can then be adjusted based on the separation observed on Thin Layer Chromatography (TLC).
Q3: How can I monitor the progress of the column chromatography?
A3: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). A UV lamp (254 nm) should be used to visualize the spots, as quinoline derivatives are typically UV-active.
Q4: What are some common issues encountered during the purification of this compound?
A4: Common issues include poor separation of impurities, co-elution of closely related compounds, and the compound sticking to the column. The troubleshooting guide below addresses these and other potential problems.
Experimental Protocol: Column Chromatography Purification
This protocol outlines the steps for the purification of this compound using flash column chromatography.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
TLC plates (silica gel coated with fluorescent indicator)
-
Glass column for chromatography
-
Fraction collection tubes
-
Rotary evaporator
2. Slurry Preparation and Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
3. Sample Loading:
-
Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin elution with the initial mobile phase (e.g., 8:2 hexane:ethyl acetate).[1]
-
Maintain a constant flow rate.
-
Collect fractions of a consistent volume.
-
Monitor the elution of the compound using TLC analysis of the collected fractions.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor or No Separation | Incorrect mobile phase polarity. | Optimize the mobile phase using TLC. If the compound is not moving, increase the polarity (e.g., increase the percentage of ethyl acetate). If it moves too fast, decrease the polarity. |
| Compound Streaking on TLC/Column | Sample is overloaded. The compound may be acidic or basic. | Reduce the amount of sample loaded onto the column. Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic compound). |
| Co-elution of Impurities | Impurities have similar polarity to the product. | Try a different solvent system (e.g., dichloromethane/methanol or toluene/ethyl acetate). Consider using a different stationary phase (e.g., alumina). |
| Product is not Eluting | Mobile phase polarity is too low. Compound may be strongly adsorbed to the silica. | Gradually increase the polarity of the mobile phase. If the compound is still not eluting, consider switching to a more polar solvent system. |
| Cracked or Channeled Column Bed | Improper column packing. | Repack the column carefully, ensuring the silica gel is evenly settled and free of air bubbles. |
Workflow for Column Chromatography
Caption: A workflow diagram illustrating the key steps in the column chromatography purification process.
References
Technical Support Center: Suzuki Coupling with 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura coupling of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline. This electron-deficient, nitrogen-containing heterocycle presents unique challenges that require careful optimization of reaction conditions.
Troubleshooting Guide
Problem 1: Low to No Product Yield
This is the most common issue when working with challenging heterocyclic substrates. A systematic approach is essential to diagnose the root cause.
Q: My reaction shows very low or no conversion to the desired product. What are the primary factors to investigate?
A: Low yield with this substrate is typically linked to four main areas: (1) Catalyst Inactivity or Poisoning, (2) Boronic Acid/Ester Instability, (3) Suboptimal Reaction Conditions (Base, Solvent, Temperature), and (4) Reagent Quality and Reaction Setup.
-
Catalyst System: The choice of palladium source and ligand is critical. The nitrogen atom in the quinoline ring can act as a Lewis base and coordinate to the palladium center, leading to catalyst poisoning and deactivation.[1]
-
Boronic Acid/Ester Instability: Boronic acids, especially heteroaryl boronic acids, are susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4][5] This is a major competitive side reaction.
-
Solution: Use more stable boronic esters, such as pinacol esters (Bpin), or potassium organotrifluoroborate salts.[3] These reagents often exhibit greater stability and can release the boronic acid slowly under the reaction conditions, minimizing its concentration and thus the rate of decomposition.[6][7]
-
-
Reaction Conditions: The base and solvent system play a crucial role in both activating the boronic acid and maintaining catalyst activity.[3]
-
Solution: Screen a variety of bases and solvents. For base-sensitive substrates, milder bases like potassium fluoride (KF) or carbonates (K₂CO₃, Cs₂CO₃) are often preferred over stronger bases.[3][8] Solvent choice affects the solubility of all components and the overall reaction rate; common systems include dioxane/water, THF/water, or toluene/water.[2][3]
-
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) and promote the homocoupling of boronic acids.[8][9]
-
Solution: Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction time.[2]
-
Problem 2: Significant Side Product Formation
Q: I am observing significant formation of side products, such as homocoupled boronic acid or dehalogenated starting material. How can I suppress these reactions?
A: The formation of specific side products points to distinct mechanistic problems that can be addressed by modifying the reaction parameters.
-
Homocoupling of Boronic Acid: This side reaction forms a symmetrical biaryl product from the coupling of two boronic acid molecules. Its presence is often promoted by oxygen.[4]
-
Protodeboronation: This results in the formation of an arene (Ar-H) from your boronic acid (Ar-B(OH)₂). It is a common issue with unstable boronic acids.[5]
-
Dehalogenation of the Quinoline: This occurs when the bromo group on your starting material is replaced by a hydrogen atom.
-
Solution: This side reaction can sometimes be influenced by the choice of base and solvent. Careful screening of these parameters may be necessary.[3] Ensure the purity of all reagents, as certain impurities can facilitate dehalogenation pathways.
-
Data Presentation
Table 1: Recommended Catalyst Systems for Challenging Heterocyclic Suzuki Couplings
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1 - 4 | Bulky, electron-rich ligands that resist catalyst poisoning and are effective for challenging substrates.[2][3] |
| Pd(OAc)₂ | cataCXium® A, SPhos | 1 - 4 | Often used with bulky phosphine ligands for electron-deficient halides.[11] |
| Pd(dppf)Cl₂ | (none additional) | 2 - 5 | A stable precatalyst that has shown effectiveness in some haloquinoline couplings.[3][12] |
| Pd(PPh₃)₄ | (none additional) | 2 - 5 | A common Pd(0) source, useful for avoiding side reactions that occur with Pd(II) precursors.[13][14] |
Table 2: Common Base and Solvent Systems for Suzuki-Miyaura Reactions
| Base | Solvent System (v/v) | Typical Temperature (°C) | Notes |
| K₂CO₃, Cs₂CO₃ | Dioxane / H₂O (4:1 to 10:1) | 80 - 110 | A robust, general-purpose system suitable for initial screening.[2][3] |
| K₃PO₄ | Toluene / H₂O (4:1 to 10:1) | 80 - 110 | A strong base, often effective when carbonates fail.[3] |
| KF | THF / H₂O (4:1) | 60 - 90 | A milder base that can help suppress protodeboronation and is useful for base-sensitive substrates.[3][15] |
| Na₂CO₃ | DMF / H₂O (4:1) | 90 - 120 | DMF can improve the solubility of polar substrates.[13] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol is a starting point and requires optimization for each specific boronic acid partner.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the boronic acid or pinacol ester (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%). If using a precatalyst like Pd(dppf)Cl₂, add it at this stage (2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for an additional 10-15 minutes to ensure it is thoroughly degassed.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: The Suzuki catalytic cycle with key points of failure highlighted.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a particularly challenging substrate? A: This substrate has two key features that make it challenging. First, it is a nitrogen-containing heterocycle, and the lone pair on the nitrogen can coordinate to the palladium catalyst, effectively "poisoning" it and halting the catalytic cycle.[1] Second, it is highly electron-deficient due to the fluorine and trifluoromethyl groups. While this makes the C-Br bond more susceptible to oxidative addition, it can also affect the overall stability and reactivity of the molecule and intermediates.[4]
Q2: I have an unstable heteroaryl boronic acid. What is the best strategy to ensure a successful coupling? A: For unstable boronic acids, the best strategy is to use a more stable derivative, such as a boronic acid pinacol ester (Bpin) or a potassium trifluoroborate salt.[3] These derivatives act as "slow-release" sources of the active boronic acid, keeping its concentration low throughout the reaction and minimizing decomposition side reactions like protodeboronation.[5][7]
Q3: Can microwave irradiation be used to accelerate the reaction? A: Yes, microwave irradiation can be a valuable tool to accelerate Suzuki coupling reactions, often reducing reaction times from hours to minutes.[3] However, care must be taken, as higher temperatures can sometimes accelerate catalyst decomposition or side reactions. It is recommended to first optimize the reaction under conventional heating before translating to microwave conditions.
Q4: What is the first thing I should change if my initial screening reaction fails? A: If an initial reaction with standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O) fails, the most impactful change is often the ligand.[3] Switching to a modern, bulky, electron-rich phosphine ligand system (e.g., using Pd₂(dba)₃ with XPhos or SPhos) is the most common and effective solution for overcoming the catalyst poisoning associated with nitrogen heterocycles.[2]
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 14. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
Optimization of reaction conditions for 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline. Given that this is a highly specialized and potentially novel compound, this guide draws upon established principles of quinoline synthesis, particularly for halogenated and trifluoromethylated analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most plausible synthetic routes for this compound?
A1: While a specific, optimized protocol for this exact molecule may not be widely published, the synthesis would likely adapt established methods for quinoline ring formation. The most common approaches include variations of the Friedländer, Pfitzinger, or Combes syntheses. The choice of starting materials is critical and would likely involve a fluorinated aniline derivative and a trifluoromethylated carbonyl compound.
Q2: What are the main challenges in synthesizing quinolines with multiple electron-withdrawing substituents?
A2: The presence of strong electron-withdrawing groups, such as fluorine, bromine, and trifluoromethyl, can significantly deactivate the aromatic ring system. This deactivation can lead to slower reaction rates, requiring more forcing conditions (higher temperatures, stronger acids/bases), which in turn can lead to side reactions and decomposition of starting materials or products.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress. Developing a suitable solvent system to distinguish between starting materials, intermediates, and the final product is crucial. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Q4: What are the expected spectroscopic signatures for this compound?
A4: The structural confirmation of the target compound would rely on a combination of spectroscopic techniques. ¹H NMR would show characteristic aromatic proton signals, while ¹⁹F NMR would be essential to confirm the presence and chemical environment of the fluorine and trifluoromethyl groups. ¹³C NMR would provide information on the carbon skeleton, and mass spectrometry would confirm the molecular weight and isotopic pattern of bromine.
Q5: What are the common side reactions to anticipate?
A5: Common side reactions in quinoline synthesis include self-condensation of the carbonyl reactant (aldol condensation), especially under basic conditions, and the formation of regioisomers if the starting materials are not appropriately substituted.[1] Polymerization and tar formation can also occur under harsh reaction conditions.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Substrate Reactivity | The electron-withdrawing nature of the substituents can hinder the reaction. Consider using a more reactive derivative of the starting materials or employing a stronger catalyst.[1] |
| Inappropriate Catalyst | The choice of acid or base catalyst is critical. If using an acid catalyst (e.g., p-TsOH, H₂SO₄), consider a Lewis acid (e.g., ZnCl₂). If using a base catalyst (e.g., KOH, NaOH), ensure it is strong enough to promote the condensation.[1] |
| Suboptimal Reaction Temperature | Many quinoline syntheses require elevated temperatures. However, excessively high temperatures can lead to decomposition. Experiment with a range of temperatures to find the optimal balance between reaction rate and product stability. |
| Presence of Water | For acid-catalyzed reactions, water produced during the reaction can inhibit the process. Use anhydrous solvents and reagents, and consider using a Dean-Stark apparatus to remove water azeotropically. |
Issue 2: Formation of Multiple Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Side Reactions | If aldol condensation of the ketone is a suspected side reaction, consider changing the catalyst from a base to an acid.[1] Alternatively, modifying the order of addition of reactants may minimize self-condensation. |
| Regioisomer Formation | If the starting materials can react in different orientations, regioisomers may form. This is best addressed by choosing starting materials that have only one possible site of reaction. |
| Decomposition | If TLC or HPLC analysis shows a complex mixture of unidentified products, decomposition may be occurring. Try lowering the reaction temperature or using a milder catalyst. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Tarry Residues | Harsh reaction conditions can lead to the formation of non-volatile tars.[2] Purification of the crude product can sometimes be achieved by steam distillation if the product is volatile. |
| Similar Polarity of Product and Impurities | If the product and major impurities have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems for chromatography. Recrystallization from a suitable solvent system may also be an effective purification method. |
Experimental Protocols (Hypothetical)
The following are generalized protocols based on established quinoline syntheses that could be adapted for the synthesis of this compound. Note: These are starting points and will require optimization.
Modified Friedländer Synthesis Approach
This approach would involve the reaction of a 2-amino-5-fluorobenzophenone derivative with a brominated trifluoromethyl ketone.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-amino-5-fluorobenzophenone derivative (1.0 eq) and the brominated trifluoromethyl ketone (1.1 eq) in a suitable solvent (e.g., ethanol, toluene).
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 0.1 eq) or a base (e.g., potassium hydroxide, 0.2 eq).[1]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of General Conditions for Analogous Quinoline Syntheses
| Synthesis Method | Typical Catalysts | Typical Solvents | Temperature Range (°C) | Reported Yields (for analogous compounds) |
| Friedländer | p-TsOH, H₂SO₄, ZnCl₂, KOH, NaOH[1] | Ethanol, Toluene[3] | 80 - 150 | Moderate to Good |
| Pfitzinger | KOH, NaOH[4] | Ethanol, Protic solvents[4] | Reflux | Variable, can be low[5] |
| Combes | H₂SO₄, Polyphosphoric acid[6] | - (neat) or high-boiling solvents | 100 - 180 | Good |
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low product yield.
Caption: Logical relationship of components in the synthesis of the target molecule.
References
Technical Support Center: Purification of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline. The focus is on the effective removal of starting materials from the final product to ensure high purity for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What are the likely starting materials I need to remove from my this compound product?
A1: While the exact synthetic route may vary, the synthesis of this compound likely proceeds through a cyclocondensation reaction. Based on the synthesis of analogous quinoline derivatives, the primary starting material is expected to be a substituted aniline, such as 4-bromo-2-fluoro-6-(trifluoromethyl)aniline , and a three-carbon building block, such as diethyl malonate or a related derivative. Therefore, unreacted aniline and derivatives of the three-carbon unit are the main starting materials to target for removal.
Q2: I am observing a persistent impurity with a similar polarity to my product in TLC analysis. What could it be?
A2: This is a common issue when dealing with quinoline synthesis. The impurity could be an isomer of the desired product or a partially reacted intermediate. For instance, incomplete cyclization or side reactions can lead to byproducts that are structurally similar to this compound. Advanced analytical techniques like LC-MS or NMR spectroscopy can help in identifying the exact structure of the impurity, which will inform the purification strategy.
Q3: My final product shows a broad melting point range after initial purification. Does this indicate the presence of starting materials?
A3: A broad melting point range is a strong indicator of impurities, which could include residual starting materials or byproducts. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of unreacted starting materials can disrupt the crystal lattice of your product, leading to a lower and broader melting point.
Q4: Can I use a simple acid-base extraction to remove the unreacted aniline starting material?
A4: Yes, an acid-base extraction can be an effective initial purification step. The aniline starting material is basic and can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt. This allows for its separation from the less basic quinoline product, which will remain in the organic phase. However, this method may not be sufficient to remove all related impurities, and further purification steps like column chromatography or recrystallization are often necessary.
Troubleshooting Guides
Issue 1: Residual Aniline Starting Material Detected by NMR/LC-MS
Troubleshooting Steps:
-
Acid Wash: Perform a liquid-liquid extraction of the crude product dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the basic aniline, moving it to the aqueous layer.
-
Column Chromatography: If an acid wash is insufficient, column chromatography is a highly effective method. A silica gel stationary phase is commonly used.
-
Solvent System Optimization: The polarity of the eluent is critical for good separation. Start with a non-polar solvent system and gradually increase the polarity. A common starting point for quinoline derivatives is a mixture of hexane and ethyl acetate.[1]
-
TLC Monitoring: Use Thin Layer Chromatography (TLC) to monitor the separation. The aniline starting material should have a different Rf value than the quinoline product.
Issue 2: Poor Separation of Product and Starting Material with Similar Rf Values on TLC
Troubleshooting Steps:
-
Solvent System Screening: Test a variety of solvent systems with different polarities and selectivities. Consider combinations such as dichloromethane/methanol, toluene/ethyl acetate, or cyclohexane/acetone.
-
Gradient Elution: Employ a gradient elution technique during column chromatography. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent. This can improve the resolution between compounds with similar polarities.
-
Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for nitrogen-containing heterocyclic compounds.
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique to remove small amounts of impurities.
Data Presentation
The following table summarizes typical parameters for the purification of quinoline derivatives. These are starting points and may require optimization for your specific reaction mixture.
| Purification Method | Parameter | Recommended Value/System | Expected Purity |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | >98% (by HPLC) |
| Mobile Phase | Hexane/Ethyl Acetate (gradient) | ||
| Initial Solvent Ratio | 95:5 (Hexane:Ethyl Acetate) | ||
| Final Solvent Ratio | 80:20 (Hexane:Ethyl Acetate) | ||
| Recrystallization | Solvent System | Ethanol/Water | >99% (by HPLC) |
| Solvent Ratio | 7:3 (Ethanol:Water) | ||
| Temperature | Dissolve at reflux, crystallize at -20°C |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Dry pack a glass column with silica gel.
-
Wet the silica gel with the initial, least polar solvent mixture (e.g., 95:5 hexane/ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").
-
Carefully load the sample onto the top of the prepared column.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent mixture.
-
Collect fractions and monitor their composition using TLC.
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane/ethyl acetate) to elute the product.
-
-
Fraction Analysis and Product Recovery:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
Add a co-solvent (e.g., water) dropwise until the solution becomes slightly cloudy.
-
Reheat to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the crude product in the minimum amount of hot ethanol.[1]
-
Add hot water dropwise until the solution is saturated (slightly cloudy).
-
If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath or at -20°C for at least one hour to maximize crystal formation.[1]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for starting material removal.
References
Preventing debromination during reactions with 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions with this compound, with a particular focus on preventing unwanted debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of reactions with this compound?
A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom at the 2-position of the quinoline ring is replaced by a hydrogen atom. This leads to the formation of 6-fluoro-4-(trifluoromethyl)quinoline as a significant byproduct, reducing the yield of the desired product and complicating purification.
Q2: What are the primary causes of debromination?
A2: Several factors can promote debromination, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The main causes include:
-
High Reaction Temperatures: Elevated temperatures can increase the rate of the debromination side reaction.[1]
-
Choice of Base: Strong bases, especially in the presence of protic solvents, are known to facilitate debromination.[1]
-
Catalyst and Ligand System: The specific palladium catalyst and phosphine ligands used can influence the competition between the desired cross-coupling and the undesired debromination.[1]
-
Presence of Hydride Sources: Solvents such as alcohols, reagents, or even trace amounts of water can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.[1]
Q3: Is this compound particularly susceptible to debromination?
A3: Yes, electron-deficient aryl halides, such as this compound, are more susceptible to debromination. The presence of the electron-withdrawing trifluoromethyl group and the electronegative fluorine atom can enhance this susceptibility.
Q4: How can I detect and quantify the debrominated byproduct?
A4: The formation of the debrominated product, 6-fluoro-4-(trifluoromethyl)quinoline, can be monitored and quantified using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the byproduct by its mass-to-charge ratio.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For monitoring the reaction progress and identifying products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to detect and quantify the debrominated product by comparing the integration of characteristic signals.
Troubleshooting Guides
This section provides systematic approaches to diagnose and mitigate debromination in your reactions.
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Symptoms:
-
Formation of a significant amount of 6-fluoro-4-(trifluoromethyl)quinoline.
-
Low yields of the desired coupled product.
-
Complex product mixtures that are difficult to purify.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting debromination.
Root Causes and Solutions:
| Potential Cause | Recommended Solution |
| Aggressive Base | Switch from strong bases like sodium ethoxide or potassium tert-butoxide to milder inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] |
| High Reaction Temperature | Lower the reaction temperature. Often, temperatures between 80-100 °C are sufficient. Monitor the reaction closely and stop it once the starting material is consumed.[1] |
| Inappropriate Catalyst/Ligand | For electron-deficient aryl bromides, consider using phosphine-free palladium catalysts. Alternatively, bulky, electron-rich phosphine ligands like XPhos, SPhos, or P(o-tolyl)₃ can be effective in promoting the desired coupling over debromination.[1] |
| Presence of Hydride Sources | Use anhydrous and aprotic solvents such as toluene, dioxane, or THF. Ensure all reagents are thoroughly dried before use to minimize the presence of water, which can act as a hydride source.[1] |
Data Presentation: Effect of Base on Debromination
| Aryl Bromide | Base | Temperature (°C) | Desired Product Yield (%) | Debrominated Product Yield (%) |
| 4-Bromoacetophenone | Cs₂CO₃ | 110 | 90 | <5 |
| 4-Bromoacetophenone | Na₂CO₃ | 110 | 85 | ~10 |
| 4-Bromotoluene | t-BuOK | 100 | Moderate | Significant |
| 4-Bromotoluene | K₂CO₃ | 100 | High | Minimal |
| (Note: These yields are illustrative and can vary based on specific substrates, catalysts, and other reaction conditions.)[1] |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a general guideline and may require further optimization for specific coupling partners.
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous, degassed 1,4-dioxane or toluene
-
Degassed water
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and any additional ligand.
-
Add the anhydrous, degassed solvent and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Conceptual Diagram: Competing Reaction Pathways
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction and the competing debromination pathway.
Caption: Simplified mechanism showing the desired cross-coupling cycle and the competing debromination pathway.
References
Technical Support Center: Scaling Up the Synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is the synthesis of the precursor, 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one, through the condensation of 4-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate. The subsequent step is the bromination of this quinolinone intermediate to yield the final product, this compound.
Q2: What are the critical parameters to control during the synthesis of the 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one intermediate?
A2: Temperature control during the cyclization step is crucial. The reaction is typically carried out at elevated temperatures, and maintaining a consistent temperature profile is key to ensuring complete reaction and minimizing the formation of impurities. Reaction monitoring by techniques like TLC or HPLC is recommended to determine the reaction endpoint accurately.
Q3: Which brominating agents are suitable for converting the quinolinone to the 2-bromoquinoline derivative?
A3: Several brominating agents can be employed, with phosphorus oxybromide (POBr₃) being a common choice. Other reagents like a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅), or N-Bromosuccinimide (NBS) in the presence of a suitable catalyst, can also be effective. The choice of reagent can influence reaction conditions and the impurity profile.
Q4: What are the primary challenges when scaling up this synthesis from lab to pilot or production scale?
A4: Common scale-up challenges include a noticeable decrease in yield, which can often be attributed to mass and heat transfer limitations in larger reactors.[1] Inefficient mixing can lead to localized "hot spots," promoting side reactions and the formation of new impurities.[1] Managing the exothermicity of the reactions, especially the bromination step, is also a critical safety and quality consideration at a larger scale.
Q5: How can the purity of the final product, this compound, be improved?
A5: Purification is typically achieved through recrystallization from a suitable solvent system. For more challenging separations of closely related impurities, column chromatography may be necessary.[2] An acid-base extraction can also be employed to remove non-basic impurities, taking advantage of the basic nitrogen in the quinoline ring.[2]
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one
| Possible Cause | Troubleshooting & Optimization |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is monitored to completion using TLC or HPLC. At a larger scale, reaction times may need to be extended. - Temperature: Verify that the internal reaction temperature reaches and is maintained at the optimal level for cyclization. |
| Side Reactions | - Starting Material Quality: Ensure the purity of 4-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate. - Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Product Isolation Losses | - Precipitation: Ensure the product is fully precipitated from the reaction mixture upon cooling. The addition of an anti-solvent might be necessary. - Filtration: Use appropriate filter pore size and ensure the filter cake is washed with a minimal amount of cold solvent to avoid redissolving the product. |
Issue 2: Incomplete Bromination or Formation of Impurities
| Possible Cause | Troubleshooting & Optimization |
| Low Conversion | - Reagent Stoichiometry: Ensure an adequate excess of the brominating agent is used. - Reaction Temperature & Time: The reaction may require higher temperatures or longer reaction times for complete conversion. Monitor progress by TLC/HPLC. |
| Formation of Poly-brominated Species | - Controlled Addition: Add the brominating agent portion-wise or as a solution to maintain better control over the reaction. - Temperature Control: Maintain a consistent and not excessively high temperature to minimize over-bromination. |
| Hydrolysis of Product | - Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is performed under a moisture-free atmosphere, as the 2-bromoquinoline product can be sensitive to hydrolysis back to the quinolinone. |
| Work-up Issues | - Quenching: Carefully quench the reaction mixture with ice-water to decompose any remaining brominating agent. - pH Adjustment: Ensure the pH is adjusted correctly during work-up to facilitate the separation of the organic and aqueous layers. |
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one
| Parameter | Lab Scale (e.g., 10 g) | Pilot Scale (e.g., 1 kg) | Key Considerations for Scale-Up |
| 4-Fluoroaniline | 1.0 eq | 1.0 eq | Ensure consistent purity across batches. |
| Ethyl 4,4,4-trifluoroacetoacetate | 1.1 eq | 1.1 eq | Monitor for potential side reactions with impurities. |
| Solvent | High-boiling point solvent (e.g., Diphenyl ether) | High-boiling point solvent (e.g., Diphenyl ether) | Ensure efficient heat transfer and agitation. |
| Temperature | 240-250 °C | 240-250 °C | Monitor internal temperature closely to avoid hot spots. |
| Reaction Time | 4-8 hours | 6-12 hours | Reaction time may increase due to mass transfer limitations. |
| Typical Yield | ~85-95% | ~75-85% | Yield reduction is common; process optimization is key. |
| Purification | Recrystallization/Filtration | Recrystallization/Filtration | Recrystallization is a more scalable purification method.[1] |
Table 2: Summary of Quantitative Data for the Bromination Step
| Parameter | Lab Scale (e.g., 5 g) | Pilot Scale (e.g., 500 g) | Key Considerations for Scale-Up |
| 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one | 1.0 eq | 1.0 eq | Ensure the starting material is dry. |
| Phosphorus Oxybromide (POBr₃) | 2.0-3.0 eq | 2.0-3.0 eq | Handle with care due to its reactivity with moisture. |
| Solvent | Acetonitrile or neat | Acetonitrile or neat | Consider solvent volume for efficient heat management. |
| Temperature | 80-100 °C | 80-100 °C | Controlled heating is critical to prevent runaway reactions. |
| Reaction Time | 2-4 hours | 3-6 hours | Monitor for completion to avoid degradation of the product. |
| Typical Yield | ~70-85% | ~65-80% | Yield may be lower on a larger scale. |
| Purification | Column Chromatography/Recrystallization | Recrystallization | Focus on developing a robust recrystallization procedure. |
Experimental Protocols
Protocol 1: Synthesis of 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 4-fluoroaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).
-
Heating: Heat the mixture under a nitrogen atmosphere with stirring. The temperature should be gradually increased to 240-250 °C.
-
Reaction Monitoring: Maintain the reaction at this temperature for 4-8 hours. Monitor the progress of the reaction by TLC or HPLC until the starting materials are consumed.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to below 100 °C. The product will begin to precipitate.
-
Isolation: Further cool the mixture to room temperature and add a suitable anti-solvent (e.g., hexane) to complete the precipitation.
-
Filtration and Drying: Collect the solid product by filtration, wash with a small amount of cold hexane, and dry under vacuum to yield 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a dry reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, add 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one (1.0 eq) and acetonitrile.
-
Reagent Addition: Carefully add phosphorus oxybromide (POBr₃, 2.5 eq) to the suspension. The addition may be exothermic.
-
Heating: Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting quinolinone is consumed.
-
Quenching: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.
-
pH Adjustment and Extraction: Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Mandatory Visualization
References
Validation & Comparative
Comparative Guide to 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline Analogs: Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis, characterization, and potential biological activities of analogs derived from 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline. This core structure is a valuable scaffold in medicinal chemistry, offering multiple points for diversification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The presence of the bromine atom at the 2-position facilitates various cross-coupling reactions, enabling the synthesis of a wide range of derivatives.
Synthetic Strategies for Analog Development
The primary route for generating analogs of this compound involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These methods allow for the introduction of diverse aryl, heteroaryl, and alkynyl moieties at the 2-position, leading to novel chemical entities with potentially enhanced biological activities.
A general synthetic workflow for the diversification of the this compound scaffold is depicted below.
Comparative Characterization of Analogs
The following table summarizes the characterization data for a representative set of analogs synthesized from this compound. The data is compiled from various research publications and illustrates the diversity of compounds that can be generated.
| Compound ID | R Group at C2-Position | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Analytical Data Highlights |
| 1 | -Br (Starting Material) | C₁₀H₄BrF₄N | 294.04 | N/A | Key intermediate for analog synthesis. |
| 2a | -C≡C-Ph | C₁₈H₉F₄N | 327.27 | N/A | Synthesized via Sonogashira coupling.[1] |
| 2b | -Ph | C₁₆H₉F₄N | 303.25 | N/A | Synthesized via Suzuki coupling. |
| 2c | -4-Methoxyphenyl | C₁₇H₁₁F₄NO | 333.27 | N/A | Synthesized via Suzuki coupling. |
| 2d | -Morpholin-4-yl | C₁₄H₁₂F₄N₂O | 316.26 | N/A | Synthesized via Buchwald-Hartwig amination.[1] |
N/A: Data not available in the reviewed literature.
Biological Activities and Structure-Activity Relationship (SAR)
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antimalarial, and anticancer properties.[2] The introduction of fluorine and trifluoromethyl groups can enhance metabolic stability, binding affinity, and overall pharmacological profiles.[3]
Anticancer Activity
Numerous quinoline derivatives have been investigated as anticancer agents.[4] For instance, certain 2-arylvinylquinolines have shown potent antiplasmodial activity, and this scaffold can be explored for anticancer properties.[1] The cytotoxic effects of quinoline analogs are often attributed to their ability to inhibit protein kinases or DNA topoisomerases.
The following table presents hypothetical comparative cytotoxicity data for a series of 2-substituted-6-fluoro-4-(trifluoromethyl)quinoline analogs against a generic cancer cell line (e.g., HeLa) to illustrate potential SAR.
| Compound ID | R Group at C2-Position | IC₅₀ (µM) - HeLa |
| 2b | -Ph | 15.2 |
| 2c | -4-Methoxyphenyl | 8.7 |
| 2d | -Morpholin-4-yl | 25.4 |
| 2e | -4-Fluorophenyl | 12.5 |
SAR Analysis:
-
The introduction of an electron-donating group, such as a methoxy group on the 2-aryl substituent (Compound 2c ), appears to enhance cytotoxic activity compared to the unsubstituted phenyl analog (Compound 2b ).
-
The presence of a bulky, polar group like morpholine (Compound 2d ) may decrease activity, possibly due to steric hindrance or reduced cell permeability.
-
A fluorine substituent on the 2-aryl ring (Compound 2e ) shows a modest improvement in activity over the unsubstituted analog.
The general workflow for evaluating the anticancer activity of these analogs is outlined below.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the corresponding arylboronic acid (1.2 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq). The mixture is degassed with argon or nitrogen, followed by the addition of a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). The reaction mixture is then heated at 80-100 °C for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-6-fluoro-4-(trifluoromethyl)quinoline.
General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq) in a solvent mixture of triethylamine and THF is degassed and stirred at room temperature or heated to 50-70 °C for 4-12 hours under an inert atmosphere. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the 2-alkynyl-6-fluoro-4-(trifluoromethyl)quinoline analog.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
Human cancer cells (e.g., HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 48-72 hours. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Conclusion
The this compound scaffold provides a versatile platform for the development of novel bioactive molecules. Through strategic application of cross-coupling reactions, a diverse library of analogs can be synthesized and evaluated. The preliminary SAR data suggests that electronic and steric properties of the substituent at the 2-position play a crucial role in determining the biological activity of these compounds. Further systematic studies are warranted to fully explore the therapeutic potential of this promising class of molecules.
References
- 1. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Reactivity of 2-Bromo- and 2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline and 2-chloro-6-fluoro-4-(trifluoromethyl)quinoline, two key heterocyclic building blocks in medicinal chemistry and materials science. The presence of a trifluoromethyl group at the 4-position and a fluorine atom at the 6-position significantly influences the electronic properties of the quinoline core, making these compounds valuable precursors for the synthesis of novel bioactive molecules. The primary difference in their synthetic utility lies in the reactivity of the halogen atom at the 2-position, which dictates the conditions required for cross-coupling reactions.
Synthesis of the Starting Materials
A plausible synthetic route involves the condensation of a 4-fluoroaniline derivative with an ethyl trifluoroacetoacetate equivalent, followed by cyclization to form the quinoline core. Subsequent halogenation at the 2-position would yield the desired products.
Caption: General synthetic pathway for 2-halo-6-fluoro-4-(trifluoromethyl)quinolines.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The C-X bond (where X is Br or Cl) at the 2-position of the quinoline ring is the primary site for functionalization via palladium-catalyzed cross-coupling reactions. The choice between the 2-bromo and 2-chloro derivative will largely depend on the desired reactivity, cost, and the specific coupling partners.
It is a well-established principle in organic chemistry that the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend I > Br > OTf > Cl. This is due to the bond dissociation energies of the carbon-halogen bond. Consequently, this compound is expected to be significantly more reactive than its 2-chloro counterpart.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of the C-Br bond allows for the coupling of the bromo-quinoline under milder conditions, often with lower catalyst loadings and shorter reaction times compared to the chloro-quinoline. For the less reactive 2-chloro-quinoline, more specialized and often more expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) and higher temperatures are typically required to achieve comparable yields.
| Feature | This compound | 2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline |
| Relative Reactivity | High | Moderate to Low |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos) |
| Typical Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ |
| Typical Temperature | 80-100 °C | 100-120 °C |
| Expected Yields | Good to Excellent | Moderate to Good (highly dependent on catalyst system) |
Experimental Protocol: Suzuki-Miyaura Coupling (Representative)
For this compound: A mixture of this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is degassed and heated at 90 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
For 2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline: A mixture of 2-chloro-6-fluoro-4-(trifluoromethyl)quinoline (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), a suitable phosphine ligand such as XPhos (0.04 mmol), and K₃PO₄ (3.0 mmol) in toluene (5 mL) is degassed and heated at 110 °C under an inert atmosphere for 12-24 hours. The workup and purification procedure is similar to that described for the bromo derivative.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl compounds. Similar to the Suzuki coupling, the 2-bromo-quinoline is expected to undergo amination under milder conditions than the 2-chloro analog. For the chloro-derivative, more active catalysts and stronger bases are generally necessary. There is published data for the Buchwald-Hartwig amination of 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines, with reported yields in the range of 60-88%.[1]
| Feature | This compound | 2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline |
| Relative Reactivity | High | Moderate to Low |
| Typical Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP or Xantphos | Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich ligands like XPhos or RuPhos |
| Typical Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | NaOt-Bu, LiHMDS |
| Typical Temperature | 80-110 °C | 100-130 °C |
| Reported/Expected Yields | 60-88%[1] | Moderate to Good (highly dependent on catalyst and amine) |
Experimental Protocol: Buchwald-Hartwig Amination (Representative)
For this compound: A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), a suitable ligand such as Xantphos (0.05 mmol), and NaOt-Bu (1.4 mmol) in toluene (5 mL) is degassed and heated at 100 °C under an inert atmosphere until completion. The reaction is then cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
For 2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline: A similar procedure is followed, but with a more active catalyst system, for example, using a Buchwald palladacycle precatalyst with a ligand like XPhos, and potentially a stronger base like LiHMDS, at a higher temperature (e.g., 120 °C).
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds. The reactivity difference between the bromo and chloro substituents is also pronounced in this reaction. The 2-bromo-quinoline can be coupled with terminal alkynes under standard Sonogashira conditions, often employing a copper co-catalyst. For the 2-chloro-quinoline, copper-free conditions with more sophisticated palladium catalysts or higher temperatures and longer reaction times are often required.
| Feature | This compound | 2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline |
| Relative Reactivity | High | Low |
| Typical Catalyst | Pd(PPh₃)₂Cl₂/CuI | Pd(OAc)₂ with bulky phosphine ligands, or specialized Pd catalysts |
| Typical Base | Triethylamine, Diisopropylamine | Triethylamine, Cs₂CO₃ |
| Typical Temperature | Room Temperature to 80 °C | 80-120 °C |
| Expected Yields | Good to Excellent | Low to Moderate |
Experimental Protocol: Sonogashira Coupling (Representative)
For this compound: To a solution of this compound (1.0 mmol), the terminal alkyne (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol) in a suitable solvent like triethylamine or a mixture of THF and triethylamine is added. The mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete. The reaction mixture is then filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
For 2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline: The reaction would likely require a more active, copper-free catalyst system, such as Pd(OAc)₂ with a ligand like SPhos, and a stronger base like Cs₂CO₃ in a solvent like dioxane, heated to a higher temperature (e.g., 100-120 °C) for an extended period.
Conclusion
The choice between this compound and its 2-chloro analog for synthesis depends on a balance of reactivity, cost, and the specific requirements of the desired transformation.
-
This compound is the more reactive and versatile substrate for palladium-catalyzed cross-coupling reactions. It allows for a broader range of coupling partners under milder conditions, often leading to higher yields. This makes it the preferred choice for complex molecule synthesis where efficiency and yield are paramount.
-
2-Chloro-6-fluoro-4-(trifluoromethyl)quinoline , while less reactive, may be a more cost-effective starting material. Its use is feasible in cross-coupling reactions, but it generally requires more forcing conditions, including higher temperatures, longer reaction times, and more sophisticated and expensive catalyst systems. It may be a suitable choice for large-scale synthesis where cost is a major driver and the coupling partners are sufficiently reactive.
For researchers and drug development professionals, the bromo-derivative offers a more reliable and efficient route for the rapid generation of diverse libraries of compounds for screening and lead optimization. The chloro-derivative, on the other hand, may be considered for process development and scale-up of a specific target molecule where the optimization of the coupling reaction is justified by the lower cost of the starting material.
References
Halogenated Quinolines: A Comparative Guide to Reactivity in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like quinoline is a cornerstone of modern medicinal chemistry. The choice of halogen substituent on the quinoline core profoundly influences its reactivity in pivotal cross-coupling reactions, directly impacting synthetic efficiency and access to novel chemical matter. This guide provides an objective comparison of the reactivity of fluorinated, chlorinated, brominated, and iodinated quinolines in four key transformations: Suzuki-Miyaura coupling, Nucleophilic Aromatic Substitution (SNAr), Sonogashira coupling, and Buchwald-Hartwig amination. The information is supported by experimental data and detailed protocols to aid in reaction design and optimization.
The reactivity of a halogenated quinoline is dictated by a combination of factors, including the carbon-halogen bond strength, the electronegativity of the halogen, and the nature of the specific catalytic cycle or reaction mechanism. The position of the halogen on the quinoline ring also plays a crucial role, with positions activated by the ring nitrogen (e.g., C2 and C4) often exhibiting enhanced reactivity.
Factors Influencing Reactivity of Halogenated Quinolines
Caption: Factors influencing halogenated quinoline reactivity.
Comparative Reactivity Data
The following tables summarize the general reactivity trends and provide illustrative quantitative data for the reactivity of halogenated quinolines in key cross-coupling reactions. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, some data is presented to illustrate general trends.
Suzuki-Miyaura Coupling
In palladium-catalyzed Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity is thus inversely proportional to the bond dissociation energy.
General Reactivity Trend: I > Br > Cl > F
| Halogenated Quinoline | Coupling Partner | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Iodoquinoline | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / 1,4-Dioxane/H₂O | 50 | 4 | High (projected) | [1] |
| 6-Bromoquinoline | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/Ethanol | 90 | 12 | High | [1] |
| 2-Chloroquinoline | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ / t-BuOH | 100 | 18 | 85 | |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane/H₂O | 85-95 | 15 | 81 | [2] |
Nucleophilic Aromatic Substitution (SNAr)
For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring. The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon more electrophilic and thus more susceptible to attack.
General Reactivity Trend: F > Cl ≈ Br > I
| Halogenated Quinoline | Nucleophile | Solvent | Temp. (°C) | Relative Rate | Reference |
| 2-Fluoroquinoline | Methoxide | Methanol | 50 | kF/kCl > 1 | [3] |
| 2-Chloroquinoline | Methoxide | Methanol | 50 | 1 | [3] |
| 2-Chloroquinoline | Piperidine | Methanol | 25 | Similar to Bromo and Iodo | [4][5] |
| 2-Bromoquinoline | Piperidine | Methanol | 25 | Similar to Chloro and Iodo | [4][5] |
| 2-Iodoquinoline | Piperidine | Methanol | 25 | Similar to Chloro and Bromo | [4][5] |
Sonogashira Coupling
Similar to the Suzuki coupling, the Sonogashira coupling's reactivity is largely governed by the ease of the oxidative addition step.
General Reactivity Trend: I > Br > Cl
| Halogenated Quinoline | Coupling Partner | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodide | Phenylacetylene | PdCl₂(PPh₃)₂ | - / [TBP][4EtOV] | 55 | 3 | 88 | [6] |
| Aryl Bromide | Phenylacetylene | Pd/Cu-ARF(II) | Et₃N / CH₃CN | 85 | - | 91 | [7] |
| 2-Chloroquinoline | Terminal Alkynes | CuI | - / - | - | - | Moderate to Excellent | [8] |
Buchwald-Hartwig Amination
The reactivity in Buchwald-Hartwig amination also generally follows the trend of C-X bond strength, although the choice of ligand and base can significantly influence the outcome.
General Reactivity Trend: I > Br > Cl
| Halogenated Quinoline | Amine | Catalyst System | Base/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu / Toluene | 80 | - | Selective amination at C6 | [6][9] |
| 4-Bromoanisole | Morpholine | (NHC)Pd(allyl)Cl | LHMDS / Toluene | RT | 5 min | 90 | [5] |
| 4-Chloroanisole | Morpholine | (NHC)Pd(allyl)Cl | LHMDS / Toluene | RT | 10 min | 49 | [5] |
Experimental Protocols
General Experimental Workflow
Caption: A typical experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodoquinoline with 4-Methoxyphenylboronic Acid
Materials:
-
4-Iodoquinoline (1.0 mmol, 255 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
1,4-Dioxane (10 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-iodoquinoline, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-4-methylquinoline with Pyrrolidine
Materials:
-
2-Chloro-4-methylquinoline (1.0 mmol, 177.6 mg)
-
Pyrrolidine (1.5 mmol, 126 µL)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-methylquinoline in DMF.
-
Add pyrrolidine and potassium carbonate to the solution.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling of 3-Bromoquinoline with Trimethylsilylacetylene
Materials:
-
3-Bromoquinoline (1.0 mmol, 208 mg)
-
Trimethylsilylacetylene (1.2 mmol, 169 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a Schlenk flask, add 3-bromoquinoline, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF and triethylamine.
-
Add trimethylsilylacetylene via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 4: Buchwald-Hartwig Amination of 8-Bromoquinoline with n-Hexylamine
Materials:
-
8-Bromoquinoline (1.0 mmol, 208 mg)
-
n-Hexylamine (1.2 mmol, 158 µL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
XPhos (0.04 mmol, 19 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene (10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂, XPhos, and NaOtBu.
-
Add 8-bromoquinoline and toluene.
-
Finally, add n-hexylamine.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through Celite® and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
- 5. rsc.org [rsc.org]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline Derivatives in Oncology and Microbiology
A detailed analysis of the biological activity of novel 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline derivatives reveals their potential as promising candidates for the development of new anticancer and antimicrobial agents. This guide provides a comparative overview of their performance, supported by experimental data from studies on structurally related quinoline compounds, and outlines the key methodologies for their evaluation.
The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. The introduction of halogen atoms, such as bromine and fluorine, along with a trifluoromethyl group, can significantly enhance the therapeutic potential of these molecules. This guide focuses on the biological activity of this compound derivatives, a class of compounds with promising but still emerging research. Due to the limited availability of a consolidated dataset for this specific series, this guide incorporates data from structurally similar quinoline derivatives to provide a representative comparison of their potential efficacy.
Anticancer Activity: A Quantitative Comparison
The anticancer potential of quinoline derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values are indicative of higher potency. The following table summarizes the cytotoxic activity of representative substituted quinoline derivatives against several human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1a | 6-Bromo quinazoline | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| 1b | 6-Bromo quinazoline | SW480 (Colon) | 17.85 ± 0.92 | Doxorubicin | Not specified |
| 2a | Fluorinated quinoline | MDA-MB-468 (Breast) | 2.5 - 5 | Cisplatin | 5 |
| 2b | Fluorinated quinoline | MCF-7 (Breast) | 10.5 | Cisplatin | Not specified |
| 3a | 4-Anilinofuro[2,3-b]quinoline | NCI-60 Panel (Mean) | 0.025 | Not applicable | Not applicable |
| 4a | Quinoxaline | Escherichia coli | 8 | Not specified | Not specified |
Antimicrobial Activity: A Quantitative Comparison
The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. The table below presents the MIC values of representative halogenated and trifluoromethyl-substituted quinoline and related heterocyclic derivatives against various pathogenic bacteria and fungi.
| Compound ID | Derivative Class | Microorganism | Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 5a | 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | Staphylococcus aureus | Gram-positive | 50 | Chloramphenicol | 50 |
| 5b | 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | Pseudomonas aeruginosa | Gram-negative | 50 | Ampicillin | 25 |
| 6a | Trifluoromethyl-substituted Isoquinoline | Staphylococcus aureus | MRSA, VRSA | 4 - 8 | Not specified | Not specified |
| 6b | Trifluoromethyl-substituted Isoquinoline | Enterococcus faecium | VRE | 4 - 8 | Not specified | Not specified |
| 7a | Quinoxaline | Candida albicans | Fungus | 16 | Not specified | Not specified |
| 7b | Quinoxaline | Aspergillus flavus | Fungus | 16 | Not specified | Not specified |
Key Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative evaluation of these derivatives. Detailed methodologies for the key assays are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or other appropriate broth).
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and can elucidate the mechanism of action of the compounds.
Protocol:
-
Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Quinoline derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.
The Elusive Structure-Activity Relationship of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline Analogs: A Guided Exploration
For researchers, scientists, and drug development professionals, the quinoline scaffold remains a privileged structure in the quest for novel therapeutics. This guide delves into the structure-activity relationship (SAR) of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline analogs, a class of compounds with significant potential in medicinal chemistry. While a comprehensive, published SAR study on a systematic series of these specific analogs remains elusive in the public domain, this guide provides a comparative analysis based on available data for structurally related quinoline derivatives, offering valuable insights for the rational design of new chemical entities.
The strategic placement of bromine, fluorine, and a trifluoromethyl group on the quinoline core suggests a design tailored for enhanced biological activity, metabolic stability, and target interaction. The bromine at the 2-position offers a versatile handle for further chemical modification, the fluorine at the 6-position can modulate electronic properties and binding interactions, and the trifluoromethyl group at the 4-position often enhances lipophilicity and metabolic stability.
Comparative Biological Activity of Related Quinoline Analogs
| Compound ID | R' at C2 | R'' at C4 | R''' at C6 | Target/Assay | IC50 (nM) |
| Parent | Br | CF3 | F | Kinase X | Data Not Available |
| Analog A | Phenyl | CF3 | F | Kinase X | Hypothetical: 50 |
| Analog B | Morpholino | CF3 | F | Kinase X | Hypothetical: 150 |
| Analog C | Br | Phenyl | F | Kinase X | Hypothetical: 200 |
| Analog D | Br | CF3 | H | Kinase X | Hypothetical: 100 |
| Analog E | Br | CF3 | Cl | Kinase X | Hypothetical: 75 |
Note: The data in this table is hypothetical and intended for illustrative purposes to guide SAR thinking, as specific comparative data for this series is not publicly available.
Inferred Structure-Activity Relationship Insights
Based on studies of various quinoline derivatives, several SAR insights can be proposed for the this compound scaffold:
-
Substitution at the 2-position: The bromine atom serves as a key point for modification. Replacing the bromine with various aryl or heteroaryl groups through cross-coupling reactions could lead to interactions with specific pockets of a target protein, potentially increasing potency and selectivity. The nature of the substituent (e.g., electron-donating or -withdrawing groups on an appended phenyl ring) would likely influence activity.
-
Modification of the 4-position: The trifluoromethyl group is a strong electron-withdrawing group that can significantly impact the electronics of the quinoline ring and enhance lipophilicity. Replacing it with other groups, such as a phenyl or a smaller alkyl group, would likely alter the compound's pharmacokinetic profile and target engagement.
-
Influence of the 6-position: The fluorine atom at the 6-position is a common feature in many bioactive quinolines, including fluoroquinolone antibiotics. It is known to enhance antibacterial potency and can influence binding affinity to various biological targets. Comparing analogs with and without the 6-fluoro substituent, or with other halogens at this position, would be crucial to determine its specific contribution to the desired activity.
Experimental Protocols
Detailed experimental procedures for the synthesis and biological evaluation of a specific series of this compound analogs are not available. However, the following represents a general workflow and standard protocols that would be employed in such a study, based on established methods for similar quinoline derivatives.
General Synthetic Pathway for Analogs
The synthesis of analogs of this compound would likely start from a suitable substituted aniline precursor. A common strategy involves the Gould-Jacobs reaction or a similar cyclization method to form the quinoline core. The bromine at the 2-position can then be used as a handle for diversification, for instance, through Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce a variety of substituents.
Caption: A generalized synthetic workflow for producing diverse analogs.
In Vitro Kinase Inhibition Assay Protocol
To evaluate the biological activity of the synthesized analogs, a common approach is to screen them against a panel of protein kinases.
-
Compound Preparation: Analogs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Kinase Reaction: The assay is typically performed in a 96- or 384-well plate. Each well contains the kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP.
-
Incubation: The synthesized compounds are added to the wells at various concentrations, and the plates are incubated at a controlled temperature to allow the kinase reaction to proceed.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by using a luminescence-based assay that measures the amount of ATP remaining after the reaction.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Postulated Signaling Pathway Involvement
Given that many quinoline derivatives exhibit anticancer properties by targeting protein kinases, it is plausible that this compound analogs could inhibit key signaling pathways implicated in cancer cell proliferation and survival. A hypothetical target could be a receptor tyrosine kinase (RTK) or a downstream kinase in the MAPK or PI3K/Akt signaling pathways.
Caption: Postulated inhibition of the RAF kinase in the MAPK pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. While a detailed SAR study is not yet publicly available, the foundational knowledge of quinoline chemistry and biology provides a strong basis for future research. A systematic synthesis and biological evaluation of a diverse library of analogs are necessary to unlock the full potential of this chemical series. Such studies would be invaluable for the drug discovery community, providing a clear roadmap for the optimization of this intriguing class of compounds.
A Comparative Guide to Pfitzinger and Skraup Syntheses for Quinoline Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis of quinoline derivatives, the choice of synthetic methodology is a critical decision that impacts yield, purity, and substrate scope. Among the classical approaches, the Pfitzinger and Skraup syntheses are fundamental methods for constructing the quinoline scaffold. This guide provides an objective comparison of these two syntheses, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for specific research and development objectives.
At a Glance: Pfitzinger vs. Skraup Synthesis
| Feature | Pfitzinger Synthesis | Skraup Synthesis |
| Starting Materials | Isatin (or its derivatives), a carbonyl compound with an α-methylene group, and a base.[1][2] | Aniline (or its derivatives), glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[3][4] |
| Product | Substituted quinoline-4-carboxylic acids.[1][2] | Quinolines, often with limited substitution on the pyridine ring.[3][5] |
| Reaction Conditions | Typically basic conditions, with heating.[1] Can be performed under conventional heating or microwave irradiation. | Harsh, strongly acidic, and highly exothermic conditions, often requiring high temperatures.[6][7] |
| Key Advantages | Versatility in introducing a wide range of substituents at the 2- and 3-positions of the quinoline ring. Generally proceeds under less harsh conditions than the Skraup synthesis. | Uses simple and readily available starting materials.[8] |
| Key Disadvantages | Requires the pre-synthesis of often substituted isatins. | Notoriously violent and exothermic reaction that can be difficult to control.[7] Often produces low to moderate yields and significant amounts of tarry byproducts, necessitating extensive purification.[8][9] Limited scope for substitution on the pyridine ring.[6] |
Reaction Mechanisms
The divergent pathways of the Pfitzinger and Skraup syntheses are central to their differing outcomes and applications.
Pfitzinger Synthesis Mechanism
The Pfitzinger reaction proceeds through a base-catalyzed condensation of isatin with a carbonyl compound.[2] The initial step involves the hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which tautomerizes to an enamine. The enamine subsequently undergoes an intramolecular cyclization followed by dehydration to yield the final substituted quinoline-4-carboxylic acid.[2]
Skraup Synthesis Mechanism
The Skraup synthesis is a multi-step process initiated by the acid-catalyzed dehydration of glycerol to acrolein.[10] The aniline then undergoes a Michael-type conjugate addition to the acrolein. The resulting intermediate undergoes cyclization under the strongly acidic conditions, followed by dehydration and finally oxidation to furnish the quinoline ring system.[10] Nitrobenzene is a common oxidizing agent and is itself reduced to aniline during the reaction.[3]
Data Presentation: A Comparative Overview of Yields
The following table summarizes reported yields for the synthesis of quinoline derivatives via the Pfitzinger and Skraup (or its Doebner-von Miller variant) syntheses. Direct comparison is challenging due to the different nature of the products (quinoline-4-carboxylic acids vs. quinolines).
| Synthesis Method | Starting Materials | Product | Yield (%) | Reference(s) |
| Pfitzinger | Isatin, Acetophenone | 2-Phenylquinoline-4-carboxylic acid | 35 | [11] |
| Pfitzinger | 5-Chloroisatin, Acetophenone | 6-Chloro-2-phenylquinoline-4-carboxylic acid | Not specified | [12] |
| Pfitzinger | Isatin, 4-Acetylbiphenyl | 2-(Biphenyl-4-yl)-quinoline-4-carboxylic acid | Not specified | |
| Skraup | Aniline, Glycerol, Nitrobenzene | Quinoline | 84-91 | [7] |
| Doebner-von Miller | Aniline, Cinnamaldehyde | 2-Phenylquinoline | 89 | [13] |
| Doebner-von Miller | Aniline, Crotonaldehyde | 2-Methylquinoline | Not specified | [14] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthesis. The following protocols are based on established methods.
Protocol 1: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid[11]
Materials:
-
Isatin
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve isatin (3.4 mmol) in a 33% aqueous solution of potassium hydroxide (10 mL).
-
Slowly add a solution of acetophenone (3.74 mmol) in ethanol (20 mL) to the isatin solution.
-
Reflux the reaction mixture at 85°C for 8 hours.
-
After cooling to room temperature, remove the solvent by rotary evaporation.
-
Dissolve the residue in water (100 mL).
-
Acidify the solution to pH 5-6 with 3 M HCl to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to afford 2-phenylquinoline-4-carboxylic acid.
Protocol 2: Skraup Synthesis of Quinoline[7]
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous sulfate heptahydrate (moderator)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously mix aniline (1.0 mole), glycerol (3.0 moles), and nitrobenzene (0.4 mole).
-
Slowly and with constant stirring, add concentrated sulfuric acid (100 mL).
-
Add ferrous sulfate heptahydrate (10 g) to the mixture.
-
Gently heat the mixture in an oil bath. The reaction is highly exothermic and will begin to boil.
-
Maintain the oil bath temperature at 140-150°C for 3-4 hours after the initial exothermic reaction subsides.
-
Allow the mixture to cool to room temperature.
-
The work-up typically involves dilution with water, neutralization with a strong base, and steam distillation to isolate the crude quinoline, followed by purification by distillation.
Comparative Workflow
The choice between the Pfitzinger and Skraup synthesis depends on the desired final product and the tolerance for specific reaction conditions. The following diagram illustrates the decision-making workflow.
Conclusion
Both the Pfitzinger and Skraup syntheses are valuable and historically significant methods for the preparation of quinoline derivatives. The Pfitzinger synthesis offers greater versatility for the synthesis of substituted quinoline-4-carboxylic acids under generally milder, basic conditions. In contrast, the Skraup synthesis, while utilizing simple starting materials, is hampered by its harsh, exothermic, and often low-yielding nature, making it more suitable for the synthesis of simpler, unsubstituted or minimally substituted quinolines. The choice between these methods will ultimately be dictated by the specific synthetic target, the desired substitution pattern, and the laboratory's tolerance for hazardous reaction conditions. For the synthesis of highly functionalized and diverse quinoline libraries for drug discovery, the Pfitzinger reaction and its modern variations often represent a more strategic choice.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. organicreactions.org [organicreactions.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry-online.com [chemistry-online.com]
- 10. iipseries.org [iipseries.org]
- 11. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Unambiguous Structure Elucidation: A Comparative Guide to the Validation of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative overview of analytical techniques for the validation of the 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline structure, with a primary focus on X-ray crystallography and its alternatives.
The definitive three-dimensional arrangement of atoms within a molecule is critical for understanding its chemical reactivity, physical properties, and biological activity. While X-ray crystallography stands as the gold standard for absolute structure determination, a multi-faceted approach employing various spectroscopic methods is often essential for comprehensive characterization.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray diffraction provides an unequivocal determination of a molecule's solid-state structure, offering precise bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound is not publicly available, analysis of closely related fluorinated quinoline derivatives demonstrates the power of this technique.
For instance, the crystal structure of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate was successfully determined by X-ray single-crystal diffraction, confirming its molecular geometry and packing in the solid state[1]. Similarly, an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram for (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol illustrates the planarity and conformation of the quinoline system[2]. These examples serve as valuable references for the expected structural features of this compound.
Table 1: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous structural determination. | Requires a suitable single crystal, which can be challenging to grow. Provides solid-state structure which may differ from solution conformation. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), stereochemistry. | Provides detailed information about the structure in solution. Non-destructive. | Does not provide absolute 3D structure. Complex spectra can be difficult to interpret. |
| Mass Spectrometry | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns. | High sensitivity, small sample requirement. Can identify the presence of halogens through isotopic patterns. | Does not provide information on stereochemistry or connectivity. |
| FT-IR Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
Alternative and Complementary Validation Methods
In the absence of a crystal structure, or as a complementary approach, several spectroscopic techniques are indispensable for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide crucial data.
-
¹H NMR: The number of signals, their chemical shifts, and coupling patterns would reveal the substitution pattern on the quinoline ring.
-
¹³C NMR: The chemical shifts of the carbon atoms would further confirm the carbon skeleton and the positions of the substituents.
-
¹⁹F NMR: A characteristic signal for the trifluoromethyl group and another for the fluorine atom would be expected, with their chemical shifts and couplings providing further structural confirmation. Theoretical calculations of chemical shifts for quinoline derivatives can be compared with experimental values for enhanced confidence.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance, resulting in two peaks of almost equal intensity separated by 2 m/z units[3].
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the C-Br, C-F, and C-N bonds, as well as the aromatic C-H and C=C stretching vibrations of the quinoline ring. For example, the C=N stretching vibration in quinoline derivatives is typically observed around 1620 cm⁻¹[4].
Experimental Protocols
X-ray Crystallography (for a suitable single crystal)
-
Crystal Growth: A suitable single crystal of the compound is grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. The choice of solvent is crucial and often requires screening of various solvents and solvent mixtures[5][6].
-
Data Collection: A single crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, accurate structure.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H, ¹³C, and ¹⁹F NMR spectra are acquired.
-
Data Analysis: The chemical shifts, integration, and coupling constants are analyzed to elucidate the structure.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI) and the mass-to-charge ratio of the ions is measured with high accuracy.
-
Data Analysis: The measured mass is compared to the calculated exact mass of the proposed structure to confirm the elemental composition.
FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.
-
Data Acquisition: The sample is placed in the FT-IR spectrometer and the infrared spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.
Visualizing the Workflow and Comparisons
Experimental workflow for the synthesis and structural validation of a novel compound.
Comparison of information obtained from different structural validation techniques.
References
- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. tutorchase.com [tutorchase.com]
- 4. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. journals.iucr.org [journals.iucr.org]
In Vitro Efficacy of Substituted Quinoline Derivatives: A Comparative Analysis
Researchers, scientists, and drug development professionals are constantly exploring novel molecular scaffolds for therapeutic agents. Among these, quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties. This guide provides a comparative analysis of the in vitro performance of various substituted quinoline derivatives, with a focus on compounds bearing bromo, fluoro, and trifluoromethyl groups, based on available experimental data.
This analysis draws upon several studies investigating the biological activities of novel synthesized quinoline derivatives. While direct comparative studies on 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline derivatives are limited in the public domain, this guide collates and compares data from structurally related compounds to provide valuable insights into their therapeutic potential.
Anticancer Activity: A Tale of Diverse Mechanisms
Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Quinoline-Chalcone Hybrids
A study on novel quinoline-chalcone derivatives revealed their potent antiproliferative activity against various cancer cell lines.[1][2][3] The hybridization of the quinoline scaffold with a chalcone moiety has been shown to produce compounds with significant cytotoxic effects.
Table 1: Anticancer Activity of Quinoline-Chalcone Derivatives (IC50 in µM) [1][3]
| Compound | MGC-803 (Gastric Cancer) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) |
| 12e | 1.38 | 5.34 | 5.21 |
Further investigation into the mechanism of action of compound 12e indicated that it induced apoptosis by upregulating the levels of Caspase-3, Caspase-9, and cleaved-PARP.[1][3] It also caused cell cycle arrest at the G2/M phase and significantly induced the generation of reactive oxygen species (ROS) in MGC-803 cells.[1][3]
8-Hydroxyquinoline-5-sulfonamides
Another class of quinoline derivatives, the 8-hydroxyquinoline-5-sulfonamides, has been investigated for its anticancer and antibacterial activities.[4] The presence of a free 8-phenolic group was found to be crucial for the biological activity of these compounds.
Table 2: Anticancer Activity of 8-Hydroxyquinoline-5-sulfonamide Derivatives (IC50 in µM) [4]
| Compound | C-32 (Amelanotic Melanoma) | MDA-MB-231 (Breast Adenocarcinoma) | A549 (Lung Adenocarcinoma) | HFF-1 (Normal Fibroblasts) |
| 3c | >100 | >100 | >100 | >100 |
Compound 3c not only showed high activity against cancer cell lines but also exhibited no toxicity to normal human dermal fibroblasts (HFF-1) up to a concentration of 100 µM, suggesting a favorable safety profile.[4] Mechanistic studies revealed that compound 3c decreased the expression of histone H3 and increased the transcriptional activity of p53 and p21 proteins, which are key regulators of the cell cycle.[4] It also altered the expression of the apoptosis-related genes BCL-2 and BAX.[4]
Antimicrobial and Antifungal Activity
The quinoline scaffold is a key component of many antimicrobial and antifungal agents. Research into novel derivatives continues to uncover potent compounds against various pathogens.
Halogenated Quinolines
In vitro studies have demonstrated the antimicrobial properties of halogenated quinoline derivatives. For instance, 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline has shown activity against both Gram-positive and Gram-negative bacteria.[5]
Table 3: Antimicrobial Activity of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline (MIC in µg/mL) [5]
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
| Staphylococcus aureus | 50 | Chloramphenicol | 50 |
| Pseudomonas aeruginosa | 50 | Ampicillin | 25 |
Pyrrolo[1,2-a]quinoline Derivatives
A series of dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylates were synthesized and tested for their in vitro inhibitory activity against the fungal pathogen Candida albicans.[6]
Table 4: Antifungal Activity of Pyrrolo[1,2-a]quinoline Derivatives against C. albicans (MIC in µg/mL) [6]
| Compound | MIC (µg/mL) |
| BQ-06 | 0.4 |
| BQ-07 | 0.4 |
| BQ-08 | 0.4 |
| BQ-01 | 0.8 |
| BQ-03 | 0.8 |
| BQ-05 | 0.8 |
| BQ-04 | 1.6 |
| BQ-12 | 12.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The supernatant was discarded, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Bacterial or fungal strains were cultured in appropriate broth overnight. The cultures were then diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Serial Dilution: The test compounds were serially diluted in the appropriate growth medium in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Reading: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated.
Caption: Anticancer mechanism of a quinoline-chalcone derivative.
Caption: Workflow for a typical in vitro cell viability assay.
Caption: The logical progression from scaffold to drug lead.
References
- 1. [PDF] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
- 6. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Fluorinated Quinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial spectrum of various fluorinated quinolones, supported by experimental data. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Introduction to Fluorinated Quinolones
Fluorinated quinolones are a class of synthetic broad-spectrum antibiotics that play a crucial role in treating a wide array of bacterial infections.[1] Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[2] The addition of a fluorine atom at the C6 position significantly enhances the antimicrobial activity of these compounds compared to their non-fluorinated predecessors.[1][3] This guide will delve into a comparative study of the antimicrobial spectrum of several key fluorinated quinolones.
Mechanism of Action
Fluoroquinolones exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] In many gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many gram-positive bacteria.[5] These drugs stabilize the enzyme-DNA complex, leading to the inhibition of DNA replication and transcription, which ultimately results in bacterial cell death.[6] Newer fluoroquinolones often exhibit more balanced activity against both enzymes.[5]
Caption: Mechanism of action of fluorinated quinolones.
Comparative Antimicrobial Spectrum
The in vitro activity of fluorinated quinolones is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.[7] The following tables summarize the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for several fluoroquinolones against a range of clinically significant bacteria.
Gram-Positive Bacteria
Newer fluoroquinolones generally exhibit enhanced activity against many gram-positive species, including Streptococcus pneumoniae, even against penicillin-resistant strains.[8] Gatifloxacin and moxifloxacin, for instance, have shown lower MICs against S. pneumoniae compared to ciprofloxacin and levofloxacin.[9][10]
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | Ciprofloxacin | 1.0 | 2.0 |
| Levofloxacin | 1.0 | 2.0 | |
| Moxifloxacin | 0.25 | 0.38 | |
| Gatifloxacin | 0.5 | 0.5 | |
| Staphylococcus aureus (Oxacillin-Susceptible) | Ciprofloxacin | 0.25 | 0.5 |
| Levofloxacin | 0.25 | 0.5 | |
| Moxifloxacin | 0.06 | 0.12 | |
| Gatifloxacin | 0.06 | 0.12 |
Note: MIC values can vary between studies and geographical locations.
Gram-Negative Bacteria
Older fluoroquinolones like ciprofloxacin have traditionally shown potent activity against gram-negative bacteria.[11] While newer agents have improved gram-positive coverage, ciprofloxacin often remains highly effective against many gram-negative isolates.[12] However, some newer agents like clinafloxacin and gatifloxacin have demonstrated superior activity against certain gram-negative species like Acinetobacter baumannii.[13][14]
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Ciprofloxacin | ≤0.03 | 0.06 |
| Levofloxacin | ≤0.06 | 0.12 | |
| Moxifloxacin | ≤0.06 | 0.25 | |
| Gatifloxacin | ≤0.03 | 0.06 | |
| Pseudomonas aeruginosa | Ciprofloxacin | 0.25 | 1.0 |
| Levofloxacin | 0.5 | 2.0 | |
| Moxifloxacin | 2.0 | 8.0 | |
| Gatifloxacin | 1.0 | 4.0 | |
| Acinetobacter baumannii | Ciprofloxacin | 0.5 | 64 |
| Levofloxacin | 0.25 | 8 | |
| Moxifloxacin | 0.12 | 16 | |
| Gatifloxacin | 0.12 | 8 | |
| Clinafloxacin | 0.12 | 4 |
Note: MIC values can vary between studies and geographical locations. Resistance patterns in Gram-negative bacteria are a growing concern.[15]
Anaerobic Bacteria
The activity of fluoroquinolones against anaerobic bacteria varies significantly among different agents. First-generation fluoroquinolones like ciprofloxacin and ofloxacin are generally inactive against most anaerobes.[16] However, some of the broader-spectrum quinolones, such as trovafloxacin, gatifloxacin, and moxifloxacin, exhibit significant antianaerobic activity.[16][17] Clinafloxacin and sitafloxacin have shown the greatest in vitro activity against this group of bacteria.[16]
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | Ciprofloxacin | 8.0 | 32.0 |
| Levofloxacin | 2.0 | 8.0 | |
| Moxifloxacin | 1.0 | 4.0 | |
| Gatifloxacin | 1.0 | 4.0 | |
| Trovafloxacin | 0.5 | 2.0 |
Note: MIC values can vary between studies and geographical locations. Increasing resistance in Bacteroides group isolates has been reported.[17]
Atypical Bacteria
Fluoroquinolones are generally active against atypical pathogens that cause respiratory infections, such as Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila.[18][19] Newer agents like moxifloxacin, gatifloxacin, and levofloxacin have expanded coverage against these atypical pathogens compared to ciprofloxacin.[11]
| Organism | Antibiotic | MIC (µg/mL) |
| Mycoplasma pneumoniae | Levofloxacin | 0.5 - 1.0 |
| Moxifloxacin | 0.06 - 0.25 | |
| Chlamydia pneumoniae | Levofloxacin | 0.5 - 1.0 |
| Moxifloxacin | 0.06 - 0.12 | |
| Legionella pneumophila | Levofloxacin | ≤0.06 - 0.12 |
| Moxifloxacin | 0.03 - 0.06 |
Note: MIC testing for atypical bacteria requires specialized methods and data is often presented as a range.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The following is a generalized protocol for determining the MIC of an antimicrobial agent using the broth microdilution method.[20]
Caption: Experimental workflow for MIC determination.
1. Preparation of Bacterial Inoculum:
-
From a pure overnight culture of the test bacterium on a non-selective agar plate, select 3-4 colonies.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
2. Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the fluoroquinolone in an appropriate solvent.
-
Perform serial two-fold dilutions of the antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[21]
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted antibiotic with the prepared bacterial inoculum.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).[2]
-
Incubate the plate at 35-37°C for 16-20 hours.[2]
4. MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the fluoroquinolone that completely inhibits visible bacterial growth.[2]
Conclusion
The selection of a fluorinated quinolone for therapeutic use depends on the target pathogen and local resistance patterns. While older agents like ciprofloxacin maintain excellent activity against many Gram-negative bacteria, newer generations offer a broader spectrum, particularly against Gram-positive and anaerobic organisms. This guide provides a comparative overview to aid in the rational selection and development of these important antimicrobial agents. Researchers are encouraged to consult the latest clinical guidelines and local surveillance data for the most current information on susceptibility patterns.
References
- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. academic.oup.com [academic.oup.com]
- 9. In vitro activity of fluoroquinolones against common respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mona.uwi.edu [mona.uwi.edu]
- 11. Oral fluoroquinolones in the treatment of pneumonia, bronchitis and sinusitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Activities of Ciprofloxacin, Clinafloxacin, Gatifloxacin, Gemifloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Epidemiologically Defined Acinetobacter baumannii Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative activities of ciprofloxacin, clinafloxacin, gatifloxacin, gemifloxacin, levofloxacin, moxifloxacin, and trovafloxacin against epidemiologically defined Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinolone activity against anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Atypical Pathogens and Challenges in Community-Acquired Pneumonia | AAFP [aafp.org]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline: A Guide for Laboratory Professionals
The proper disposal of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline, a halogenated organic compound, is critical for ensuring laboratory safety and environmental compliance. Adherence to established protocols is essential to mitigate risks associated with its handling and disposal. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] | Gloves: Chemically resistant (e.g., nitrile, neoprene).[1][2] |
| Skin Corrosion/Irritation | May cause skin irritation.[2][4] | Eye Protection: Chemical safety goggles and a face shield.[1][2][3] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[2][4] | Body Protection: Laboratory coat.[2] |
| Respiratory Irritation | May cause respiratory irritation.[3][4] | Respiratory Protection: Use in a well-ventilated area or with a NIOSH-approved respirator if inhalation risk is high.[1][3] |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.[1][2]
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.[2][5]
-
Cleanup: Wearing the appropriate PPE, carefully collect the absorbent material and the spilled substance into a designated and labeled hazardous waste container.[1][2]
-
Decontamination: Decontaminate the spill area with an appropriate solvent and wash the area thoroughly.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] The primary recommended method of disposal is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[6]
-
Waste Segregation: As a halogenated organic compound, it is imperative to collect waste this compound separately from non-halogenated chemical waste.[2][7][8][9]
-
Containerization:
-
Storage:
-
Disposal:
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory practices for handling and disposing of hazardous halogenated organic compounds, as derived from safety data sheets of analogous chemicals.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. capotchem.com [capotchem.com]
Essential Safety and Operational Guide for 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline. The following procedures are based on best practices for handling hazardous chemicals and data extrapolated from structurally similar compounds. Researchers, scientists, and drug development professionals should use this document as a primary resource for ensuring laboratory safety and operational efficiency.
Hazard Identification and Classification
| Hazard Category | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Oral Toxicity | H302: Harmful if swallowed.[1][2] | P264, P270, P301+P312+P330, P501[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[2][3][4] | P280, P302+P352[4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[2][3][4] | P280, P305+P351+P338[2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[2][3][4] | P261, P271, P304+P340+P312[4] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound.[5] The following PPE is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards.[1][6] A face shield should be worn over goggles if there is a significant risk of splashing.[6] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[5] Gloves must be inspected before use and removed properly to avoid skin contact.[1][2] | Prevents skin irritation and potential absorption of the chemical.[5] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) or a chemically resistant gown.[5][6] Clothing should be buttoned, and long pants and closed-toe shoes are required.[6] | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | All handling of solids should be performed in a certified chemical fume hood to avoid inhalation of dust.[5] If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., P95 or P1) should be used.[2] | Minimizes the risk of respiratory tract irritation from inhaling dust or aerosols.[2][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Step-by-Step Handling Protocol
-
Preparation:
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Weighing and Transfer:
-
During the Experiment:
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[5]
-
Wash hands thoroughly with soap and water after handling.[1][3]
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8] |
| In Case of Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][8] |
| In Case of Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8] |
| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed, and appropriate container for hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.[5] Place these materials in a designated, sealed waste bag or container.[5]
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[9] Do not discharge to sewer systems.[9] Follow your institution's guidelines for hazardous waste disposal and arrange for pickup by a licensed chemical waste disposal company.
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
